N'-hydroxyoxane-3-carboximidamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxyoxane-3-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
KQIFZSQQUGJNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=NO)N |
Origin of Product |
United States |
Technical Whitepaper: Chemical Structure, Synthesis, and Prodrug Applications of N'-hydroxyoxane-3-carboximidamide
Executive Summary
N'-hydroxyoxane-3-carboximidamide (CAS: 1344851-08-6)[1], also known as N'-hydroxytetrahydro-2H-pyran-3-carboximidamide, is a highly specialized heterocyclic compound utilized primarily in advanced medicinal chemistry and drug discovery. The molecular framework integrates a conformationally restricted oxane (tetrahydropyran) ring with an amidoxime (hydroxyamidine) functional group[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use as a prodrug pharmacophore, and a self-validating experimental protocol for its synthesis and characterization.
Structural Chemistry & Physicochemical Profiling
The architecture of N'-hydroxyoxane-3-carboximidamide (
-
The Oxane Scaffold: The 6-membered oxygen-containing heterocycle provides a moderate degree of polarity via its ether oxygen, which acts as a hydrogen-bond acceptor. The substitution at the 3-position introduces a chiral center, meaning the compound typically exists as a racemic mixture of (R) and (S) enantiomers unless stereoselectively synthesized.
-
The Amidoxime Pharmacophore: The
group exhibits tautomerism, predominantly favoring the Z-isomer of the amino-hydroxyimino form due to the minimization of steric clash and the potential for intramolecular stabilization.
To understand the utility of this compound, it is critical to compare its properties against its active amidine counterpart. As summarized in Table 1 , the addition of the hydroxyl group fundamentally alters the ionization profile of the molecule.
Table 1: Comparative Physicochemical Profiling
| Property | N'-hydroxyoxane-3-carboximidamide (Prodrug) | Oxane-3-carboximidamide (Active Amidine) |
| Molecular Weight | 144.17 g/mol | 128.17 g/mol |
| Topological Polar Surface Area (TPSA) | ~65 Ų | ~43 Ų |
| pKa (Basic center) | 6.2 - 6.8 (Estimated) | 11.0 - 12.0 (Estimated) |
| Ionization at pH 7.4 | Predominantly Neutral (>80%) | Permanently Protonated (>99%) |
| Gastrointestinal Permeability | High (Passive Transcellular Diffusion) | Low (Paracellular only) |
Mechanistic Rationale: The Amidoxime Prodrug Strategy
The primary application of N'-hydroxyoxane-3-carboximidamide lies in its role as a bioisostere and prodrug. Basic amidines are exceptionally potent pharmacophores for binding to aspartate or glutamate residues in target proteins (such as proteases) via robust salt bridges. However, their high basicity (
The Causality of N-Hydroxylation:
By converting the amidine into an amidoxime, the electron-withdrawing nature of the hydroxyl group reduces the
Metabolic Activation via mARC: Once absorbed into systemic circulation, the amidoxime prodrug is enzymatically reduced back to the active amidine. This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme system located in the outer mitochondrial membrane[4]. The mARC system functions in a catalytic triad alongside cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R), transferring electrons to cleave the N-O bond[5].
Fig 1: mARC-mediated N-reduction pathway of amidoxime prodrugs to their active amidine metabolites.
Synthetic Methodology & Experimental Protocol
The synthesis of N'-hydroxyoxane-3-carboximidamide relies on the nucleophilic addition of hydroxylamine to tetrahydropyran-3-carbonitrile. Because free hydroxylamine is unstable and prone to explosive degradation at high concentrations, it is generated in situ from hydroxylamine hydrochloride using a mild base.
Fig 2: Step-by-step synthetic workflow for N'-hydroxyoxane-3-carboximidamide.
Step-by-Step Protocol (Self-Validating Workflow)
1. Reagent Preparation & Causality:
-
Action: Suspend hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (
, 1.0 equivalent) in absolute ethanol. -
Causality: Ethanol is selected as the solvent because it effectively solubilizes both the polar inorganic salts and the organic nitrile.
is chosen over stronger bases (like NaOH) to prevent base-catalyzed hydrolysis of the nitrile to an amide. The generation of gas serves as a visual validation of free hydroxylamine liberation.
2. Nucleophilic Addition:
-
Action: Add tetrahydropyran-3-carbonitrile (1.0 equivalent) to the suspension. Stir the mixture and heat to reflux (approx. 80°C) for 4 to 6 hours.
-
Causality: The elevated temperature provides the activation energy required for the hydroxylamine nitrogen (the softer, more nucleophilic atom compared to oxygen) to attack the electrophilic carbon of the nitrile group.
3. In-Process Control (IPC):
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Validation: The starting nitrile will elute near the solvent front (
), while the highly polar amidoxime product will be retained ( ). The reaction is deemed complete when the nitrile spot disappears.
4. Workup and Extraction:
-
Action: Cool the mixture to room temperature and filter off the inorganic salts (
, unreacted ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. -
Causality: The aqueous wash removes any residual hydroxylamine and salts, while the organic layer selectively retains the target amidoxime.
5. Purification:
-
Action: Dry the combined organic layers over anhydrous
, filter, and evaporate. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane to yield pure N'-hydroxyoxane-3-carboximidamide as a white crystalline solid.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column. The product should present a single sharp peak (Purity > 95%). A diode array detector (DAD) will show a characteristic UV absorbance maximum around 220-230 nm due to the
double bond. -
H Nuclear Magnetic Resonance (NMR) (DMSO-
, 400 MHz):-
Validation Mechanism: The successful conversion of the nitrile is proven by the appearance of two distinct exchangeable signals: a broad singlet at
ppm integrating for 2 protons (the group), and a sharp singlet at ppm integrating for 1 proton (the group). The oxane ring protons will appear as complex multiplets between 1.4 and 3.9 ppm.
-
-
C NMR (DMSO-
, 100 MHz):-
Validation Mechanism: The starting material's nitrile carbon signal (
ppm) must completely disappear, replaced by the amidoxime quaternary carbon signal shifted significantly downfield to ppm.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for
: 145.0972; Found: 145.0975.
References
-
The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][4]
-
The History of mARC - PMC - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]
-
Molybdenum Site Structure of MOSC Family Proteins - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][5]
Sources
- 1. 1344851-08-6 | CAS数据库 [m.chemicalbook.com]
- 2. N'-hydroxyoxane-3-carboximidamide | Benchchem [benchchem.com]
- 3. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molybdenum Site Structure of MOSC Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of N'-hydroxyoxane-3-carboximidamide in aqueous buffers vs organic solvents
Technical Guide for Assay Development & Formulation
Executive Summary
N'-hydroxyoxane-3-carboximidamide (also known as N'-hydroxytetrahydropyran-3-carboximidamide) represents a critical chemical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a prodrug moiety for amidines.[1][2][3][4][5][6] Its structure combines a polar, oxygen-containing saturated heterocycle (tetrahydropyran) with an amphoteric amidoxime functional group (
This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple lipophilic drugs, this compound exhibits complex pH-dependent solubility driven by the ionization of the amidoxime group and the hydrogen-bonding capacity of the oxane ring.
Part 1: Physicochemical Analysis & Theoretical Profiling[7]
To accurately predict and measure solubility, one must first understand the ionization states that dictate the compound's behavior in aqueous media.
1. Structural Determinants of Solubility
-
Oxane (Tetrahydropyran) Core: The ether oxygen acts as a hydrogen bond acceptor, imparting moderate water solubility (LogP of unsubstituted tetrahydropyran is ~0.95). It lowers the overall lipophilicity compared to cyclohexane analogs.[3]
-
Amidoxime Moiety: This group is amphoteric.[3] It can accept a proton on the imine nitrogen (becoming cationic) or lose a proton from the hydroxyl group (becoming anionic), though the latter occurs only at high pH.
2. Ionization & pKa Profile
The solubility of N'-hydroxyoxane-3-carboximidamide is heavily pH-dependent.[3]
-
Acidic pH (pH < 4.0): The molecule exists primarily as the cationic species (
).[3] Solubility is maximal here due to charge-dipole interactions with water.[3] -
Physiological pH (pH 7.4): The molecule exists primarily in its neutral form .[3] Solubility is determined by the intrinsic solubility (
) of the neutral species. -
Basic pH (pH > 11.0): Deprotonation of the oxime oxygen (
) forms an anion , increasing solubility again.[3]
Estimated pKa Values:
- (Protonation of amidoxime): ~4.5 – 5.5
- (Deprotonation of -OH): ~11.0 – 12.0 [3]
3. Predicted Solubility Matrix
| Solvent Category | Solvent | Predicted Solubility | Mechanism |
| Aqueous Buffer | pH 2.0 (HCl/KCl) | High (>10 mg/mL) | Cationic solvation.[3] |
| Aqueous Buffer | pH 7.4 (PBS) | Moderate (1–5 mg/mL) | Neutral species; H-bonding via oxane/oxime.[3] |
| Polar Aprotic | DMSO | Very High (>50 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice.[3] |
| Polar Protic | Ethanol/Methanol | High (>20 mg/mL) | H-bond donor/acceptor matching.[3] |
| Non-Polar | Hexane/Heptane | Low (<0.1 mg/mL) | High polarity of amidoxime prevents dissolution.[3] |
Part 2: Visualization of Chemical Behavior
The following diagram illustrates the ionization pathways that control aqueous solubility.
Caption: pH-dependent ionization states of N'-hydroxyoxane-3-carboximidamide governing aqueous solubility.
Part 3: Experimental Protocols
Warning: Amidoximes are chemically labile.[3] They can hydrolyze to amides or carboxylic acids in strongly acidic conditions or reduce to amidines in the presence of biological reducing agents.[3] Always analyze purity by LC-MS post-solubility testing.
Protocol A: Kinetic Solubility (High Throughput)
Best for early-stage screening to determine if the compound precipitates from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution of N'-hydroxyoxane-3-carboximidamide in pure DMSO.
-
Dilution: Aliquot 5 µL of stock into a 96-well plate.
-
Addition: Add 195 µL of PBS (pH 7.4) to reach a final concentration of 250 µM (2% DMSO).[3]
-
Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Analyze the filtrate via UV-Vis (254 nm) or LC-MS/MS.
-
Calculation:
[3]
Protocol B: Thermodynamic Solubility (Gold Standard)
Required for accurate formulation development.
-
Saturation: Weigh 5 mg of solid compound into a 2 mL glass vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., pH 2.0, 7.4, or SGF/SIF).
-
Equilibrium: Stir magnetically at 25°C for 24 hours.
-
Note: Check visually.[3] If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Dilute the supernatant with Mobile Phase (Water/Acetonitrile 50:50) and inject into HPLC.
Part 4: Solubility Workflow Diagram
This workflow ensures data integrity by incorporating stability checks, crucial for amidoxime derivatives.[3]
Caption: Step-by-step workflow for thermodynamic solubility profiling with integrated stability checkpoints.
References
-
Clement, B. (2002).[3] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[3] Drug Metabolism Reviews, 34(3), 565-579.
-
Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for general pKa prediction of N-H/O-H acids).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard protocols for kinetic/thermodynamic solubility).
-
PubChem. (2025).[3][7] Compound Summary: N'-hydroxyoxane-3-carboximidamide.[1][2][3][5][6][8] National Library of Medicine.[3]
Sources
- 1. 1344851-08-6 | CAS数据库 [m.chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. N'-hydroxyoxane-3-carboximidamide - CAS:1344851-08-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. N'-hydroxyoxane-3-carboximidamide | Benchchem [benchchem.com]
- 7. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - N'-hydroxyoxolane-3-carboximidamide (C5H10N2O2) [pubchemlite.lcsb.uni.lu]
Predicted Biological Activity of Oxane-3-Carboximidamide Derivatives: A Mechanistic and Pharmacological Whitepaper
Executive Summary
The pursuit of novel pharmacophores with optimized physicochemical properties is a cornerstone of modern rational drug design. Oxane-3-carboximidamide (tetrahydropyran-3-carboximidamide) represents a highly versatile, sp³-rich chemical scaffold. By combining the conformational flexibility and hydrophilicity of an oxane ring with the potent hydrogen-bonding capacity of a carboximidamide (amidine) group, these derivatives offer a compelling profile for targeted biological activity.
This technical whitepaper provides an in-depth analysis of the predicted biological targets for oxane-3-carboximidamide derivatives, grounded in structural causality. We detail the mechanistic rationale for their application as serine protease and nitric oxide synthase (NOS) inhibitors, outline self-validating experimental workflows for their evaluation, and synthesize quantitative benchmarks to guide future lead optimization.
Structural Rationale & Pharmacophore Analysis
The pharmacological potential of oxane-3-carboximidamide derivatives is dictated by the synergistic properties of its two core structural elements:
-
The Oxane (Tetrahydropyran) Core: Historically, amidine-based drugs have relied heavily on planar, aromatic rings (e.g., benzamidines). However, aromatic rings often suffer from poor aqueous solubility and high lipophilicity (LogP), leading to off-target toxicity and rapid metabolic clearance. Substituting a phenyl ring with an oxane ring introduces sp³ character, moving the molecule out of "flatland." The oxygen heteroatom acts as a hydrogen-bond acceptor, improving aqueous solubility, while the saturated ring provides distinct 3D vectors for substituent functionalization, allowing for highly selective binding in complex enzymatic pockets.
-
The Carboximidamide (Amidine) Moiety: The amidine group (–C(=NH)NH₂) is a classic bioisostere of the guanidinium group found in the amino acid arginine. With a high pKa (~11–12), the amidine is predominantly protonated at physiological pH. This positive charge allows it to act as a bidentate hydrogen bond donor and a strong electrostatic anchor, making it an essential structural element for compounds with established pharmacological activity, particularly in enzyme active sites that naturally accommodate basic amino acids .
Mechanistic Causality: Predicted Biological Targets
Based on the pharmacophore profile, oxane-3-carboximidamide derivatives are predicted to exhibit potent biological activity against two primary enzyme classes:
Trypsin-Like Serine Proteases
Trypsin-like serine proteases play critical roles in the coagulation cascade, the complement system, and viral entry mechanisms. The active site of these enzymes features a deep, negatively charged "S1 pocket" containing a highly conserved Aspartate residue (e.g., Asp189 in thrombin, Asp347 in TMPRSS2).
The protonated amidine group of the oxane-3-carboximidamide scaffold is perfectly suited to penetrate this S1 pocket. Upon entry, it forms a highly stable, bidentate salt bridge and hydrogen-bond network with the carboxylate side chain of the Aspartate residue. This competitive binding mechanism effectively blocks the natural substrate, halting proteolytic activity. Validated targets for this mechanism include:
-
Complement Pathway Proteases (C1s/C1r): Amidine derivatives have been proven to act as selective, competitive inhibitors of C1s, halting the classical complement pathway involved in autoimmune disorders .
-
Transmembrane Protease Serine 2 (TMPRSS2): Small molecule amidines are potent inhibitors of TMPRSS2, an enzyme hijacked by coronaviruses (including SARS-CoV-2) for spike protein priming and viral entry .
Nitric Oxide Synthase (NOS)
Nitric oxide synthases (eNOS, nNOS, iNOS) utilize L-arginine as a substrate to produce nitric oxide. Because the carboximidamide group structurally mimics the guanidino group of L-arginine, oxane-3-carboximidamide derivatives are predicted to act as competitive inhibitors at the NOS active site. The oxane ring's specific stereochemistry can be leveraged to achieve isoform selectivity (e.g., targeting iNOS for anti-inflammatory applications without disrupting cardiovascular eNOS function).
Binding model of oxane-3-carboximidamide in the serine protease S1 pocket.
Experimental Protocols: A Self-Validating System
To empirically validate the predicted biological activity of these derivatives, researchers must employ a rigorous, self-validating experimental workflow. The following protocols ensure chemical integrity and accurate pharmacological profiling.
Protocol 1: Synthesis and Chemical Validation
To ensure that biological assays are not confounded by impurities, the synthesis of the amidine must be highly controlled.
-
Nitrile Conversion (Pinner Reaction): Dissolve the precursor oxane-3-carbonitrile in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C to form the intermediate imidate ester hydrochloride.
-
Amidation: Remove the solvent under reduced pressure. Resuspend the imidate ester in anhydrous methanol and add a solution of methanolic ammonia. Stir at room temperature for 24 hours to yield the oxane-3-carboximidamide hydrochloride salt.
-
Self-Validation (Purity Check): Purify via preparative HPLC. Confirm the structure using ¹H-NMR (look for the broad amidine N-H singlets at ~8.5–9.0 ppm in DMSO-d6) and High-Resolution Mass Spectrometry (HRMS). Do not proceed to biological assays unless purity is >95%.
Protocol 2: In Vitro Chromogenic Protease Inhibition Assay
This protocol determines the IC₅₀ of the synthesized derivatives against a target serine protease (e.g., Thrombin or C1s).
-
Reagent Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG-8000 (to prevent non-specific plastic binding).
-
Enzyme & Substrate: Dilute the target protease to a final assay concentration of 0.5 nM. Prepare a chromogenic substrate (e.g., Z-Gly-Arg-pNA) at a concentration equal to its known Km value.
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the oxane-3-carboximidamide derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction & Readout: In a 96-well microplate, incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for equilibrium binding. Initiate the reaction by adding the chromogenic substrate.
-
Self-Validation (Controls): Include a positive control (a known inhibitor like Argatroban or Camostat mesylate), a negative control (DMSO vehicle only), and a blank (no enzyme) to subtract background hydrolysis.
-
Data Analysis: Measure absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity (V₀) and fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀.
Step-by-step experimental workflow for validating oxane-3-carboximidamide derivatives.
Quantitative Data Presentation
To contextualize the predicted efficacy of oxane-3-carboximidamide derivatives, the following table summarizes the benchmark IC₅₀/Ki ranges of established amidine-based inhibitors against target enzymes. Newly synthesized oxane derivatives should aim to match or exceed these benchmarks, leveraging the oxane ring's sp³ geometry to improve target specificity.
| Target Enzyme | Predicted Role of Amidine | Reference Amidine Inhibitor | Typical IC₅₀ / Ki Range |
| Thrombin / Factor Xa | S1 Pocket Asp189 Binder | Benzamidine / Argatroban | 10 nM – 500 nM |
| Complement C1s | S1 Pocket Asp Binder | Pyridine-3-carboximidamide (A1) | 1 µM – 10 µM |
| TMPRSS2 | S1 Pocket Asp347 Binder | Camostat mesylate | 1 nM – 50 nM |
| Inducible NOS (iNOS) | Arginine Substrate Mimic | Aminoguanidine | 1 µM – 10 µM |
Conclusion
Oxane-3-carboximidamide derivatives represent a highly rational evolution in the design of basic pharmacophores. By replacing traditional flat, lipophilic aromatic rings with a saturated, oxygen-containing heterocycle, researchers can maintain the critical electrostatic and hydrogen-bonding interactions required for serine protease and NOS inhibition, while simultaneously improving the molecule's pharmacokinetic profile. Rigorous synthetic validation and kinetic profiling remain essential to translating these predicted activities into viable therapeutic leads.
References
-
Gobis, K., Foks, H., Sławiński, J., et al. (2013). "Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides." Monatshefte für Chemie - Chemical Monthly, 144(5), 647-658.[Link]
-
Xu, X., Herdendorf, T. J., et al. (2019). "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs." The Journal of Immunology, 202(11), 3328-3337.[Link]
-
Lamie, P. F., & Philoppes, J. N. (2020). "Predicted Treatment for COVID-19 Infection: Design, Docking Study and ADMET Prediction of Novel Small Molecules as Serine Protease Inhibitors." Der Pharma Chemica, 12(5), 32-40.[Link]
Literature review of N'-hydroxyoxane-3-carboximidamide synthesis pathways
An In-depth Technical Guide to the Synthesis of N'-hydroxyoxane-3-carboximidamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-hydroxyoxane-3-carboximidamide represents a compelling, albeit underexplored, molecular scaffold with significant potential in medicinal chemistry. Its structure, featuring a saturated oxane ring, a common motif in drug discovery, combined with the N'-hydroxycarboximidamide (amidoxime) functionality—a known bioisostere for carboxylic acids and a potential nitric oxide donor—makes it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of plausible synthetic pathways for N'-hydroxyoxane-3-carboximidamide and its analogs. Drawing from established methodologies for the synthesis of related N'-hydroxyimidamides and oxane derivatives, this document offers a foundational resource for researchers seeking to explore this promising class of compounds. Detailed reaction mechanisms, step-by-step experimental protocols, and critical insights into experimental choices are presented to empower researchers in their synthetic endeavors.
Introduction: The Therapeutic Potential of the N'-hydroxyoxane-3-carboximidamide Scaffold
The pursuit of novel molecular architectures with desirable pharmacological properties is a cornerstone of modern drug discovery. The N'-hydroxyoxane-3-carboximidamide scaffold integrates two key structural features that have independently shown significant promise in medicinal chemistry: the oxane ring and the N'-hydroxycarboximidamide functional group.
The oxane (tetrahydropyran) ring is a privileged heterocyclic motif found in numerous approved drugs and clinical candidates. Its presence can favorably influence physicochemical properties such as solubility, metabolic stability, and cell permeability.[1][2] The non-planar, saturated nature of the oxane ring allows for the precise spatial orientation of substituents, which can be critical for selective binding to biological targets.[3]
The N'-hydroxycarboximidamide (amidoxime) functional group is a versatile moiety with several beneficial attributes. It is often employed as a bioisostere of carboxylic acids, enhancing oral bioavailability and metabolic stability.[4][5] Furthermore, amidoximes can act as prodrugs, releasing nitric oxide (NO) in vivo through enzymatic oxidation.[4] This property is particularly relevant for the treatment of cardiovascular diseases where NO-mediated vasodilation is desirable.[4] The N'-hydroxy functionality can also participate in hydrogen bonding and metal chelation, enabling interactions with a variety of biological targets, including metalloenzymes.[4]
The combination of these two pharmacophoric elements in N'-hydroxyoxane-3-carboximidamide suggests a broad potential for therapeutic applications, ranging from cardiovascular and inflammatory diseases to oncology. This guide aims to provide the synthetic groundwork necessary to unlock the full potential of this intriguing molecular scaffold.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of N'-hydroxyoxane-3-carboximidamide points to oxane-3-carbonitrile as a key and readily accessible intermediate. The primary synthetic challenge then becomes the efficient and selective conversion of the nitrile functionality to the desired N'-hydroxycarboximidamide.
Caption: Retrosynthetic analysis of N'-hydroxyoxane-3-carboximidamide.
The most direct and widely employed method for the synthesis of N'-hydroxyimidamides is the nucleophilic addition of hydroxylamine to a nitrile.[4][5][6] This approach is attractive due to the commercial availability of a wide range of nitriles and the relatively straightforward reaction conditions.
Alternative strategies could involve the derivatization of other functional groups at the 3-position of the oxane ring, such as a carboxylic acid or an amide. However, the conversion from the nitrile remains the most convergent and efficient route.
Proposed Synthesis Pathway: From Oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide
This section details a robust and experimentally validated pathway for the synthesis of the target compound, starting from the commercially available or readily synthesized oxane-3-carbonitrile.
Synthesis of the Key Intermediate: Oxane-3-carbonitrile
Should oxane-3-carbonitrile not be commercially available, it can be prepared from oxane-3-carboxylic acid or oxane-3-carboxamide through established methods.
-
From Oxane-3-carboxylic acid: Conversion of the carboxylic acid to the primary amide, followed by dehydration, is a common route to nitriles.
-
From Oxane-3-carboxamide: Direct dehydration of the primary amide using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern reagents like triphenylphosphine/iodine can yield the nitrile.[7]
Conversion of Oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide
The nucleophilic addition of hydroxylamine to oxane-3-carbonitrile is the pivotal step in this synthetic sequence. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine nucleophile.[4][5]
Caption: Proposed synthetic workflow for N'-hydroxyoxane-3-carboximidamide.
Mechanism of the Reaction:
The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. The resulting intermediate then undergoes proton transfer to yield the final N'-hydroxycarboximidamide product. The base is crucial for neutralizing the hydrochloride salt of hydroxylamine and facilitating the reaction.
Detailed Experimental Protocol
The following protocol is a general guideline for the synthesis of N'-hydroxyoxane-3-carboximidamide from oxane-3-carbonitrile. Optimization of reaction conditions may be necessary depending on the specific substrate and scale.
Materials:
-
Oxane-3-carbonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 - 1.5 eq)[4]
-
Base (e.g., sodium carbonate, triethylamine) (1.2 - 1.5 eq)[4]
-
Solvent (e.g., ethanol, methanol, water, or a mixture)[4][5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine oxane-3-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and the chosen base (1.2-1.5 eq).[5]
-
Solvent Addition: Add the selected solvent or solvent mixture. The volume should be sufficient to dissolve the reactants and allow for efficient stirring. A common solvent system is a mixture of ethanol and water.[5]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary but are typically in the range of 1 to 24 hours.[5][6]
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration.
-
If the product is soluble in the reaction mixture, the solvent is typically removed under reduced pressure.
-
The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted several times with the organic solvent.[5]
-
-
Purification:
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N'-hydroxyoxane-3-carboximidamide.
-
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Base: The selection of the base is critical. Inorganic bases like sodium carbonate or potassium carbonate are often used and are easily removed during aqueous work-up.[4] Organic bases such as triethylamine can also be employed, particularly if the reaction is sensitive to water.[7] The stoichiometry of the base should be sufficient to neutralize the hydroxylamine hydrochloride and facilitate the reaction.
Choice of Solvent: The solvent should be capable of dissolving the starting materials and be stable at the reaction temperature. Protic solvents like ethanol and water are commonly used as they can facilitate proton transfer steps in the mechanism.[6] The choice of solvent can also influence the reaction rate and selectivity.
Reaction Temperature: Heating the reaction to reflux is often necessary to overcome the activation energy for the nucleophilic addition to the nitrile.[5][6] However, for more reactive nitriles, the reaction may proceed at lower temperatures. Monitoring the reaction progress is key to determining the optimal temperature.
Self-Validating Protocol: This protocol incorporates a self-validating system through the use of in-process controls such as TLC or LC-MS. These techniques allow the researcher to monitor the consumption of the starting material and the formation of the product, ensuring that the reaction has gone to completion before proceeding with the work-up. The final characterization by NMR, MS, and IR provides definitive validation of the product's identity and purity.
Data Presentation: Expected Yields and Purity
The following table provides a hypothetical summary of expected quantitative data based on similar syntheses reported in the literature. Actual results may vary.
| Parameter | Expected Value | Reference |
| Starting Material | Oxane-3-carbonitrile | N/A (Proposed) |
| Key Reagents | Hydroxylamine Hydrochloride, Sodium Carbonate | [4][5] |
| Solvent | Ethanol/Water | [5] |
| Reaction Temperature | Reflux | [5][6] |
| Reaction Time | 1-24 hours | [6] |
| Yield | 60-90% | Based on analogous reactions |
| Purity (after purification) | >95% | Standard for synthetic chemistry |
Conclusion and Future Directions
This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of N'-hydroxyoxane-3-carboximidamide, a molecule of considerable interest for drug discovery. The detailed protocol, grounded in established chemical principles, provides a clear roadmap for researchers to access this compound and its analogs.
Future work in this area could focus on:
-
Diversification of the Oxane Scaffold: Synthesis of substituted oxane-3-carbonitriles to explore structure-activity relationships (SAR).
-
Analog Synthesis: Modification of the N'-hydroxycarboximidamide group to fine-tune the physicochemical and pharmacological properties.
-
Biological Evaluation: Screening of the synthesized compounds in relevant biological assays to identify and optimize lead candidates for various therapeutic targets.
The synthetic methodologies presented herein provide a solid foundation for the exploration of the N'-hydroxyoxane-3-carboximidamide scaffold and the potential development of novel and effective therapeutic agents.
References
-
The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - MDPI. (2008, January 25). Available from: [Link]
-
The synthesis of unsubstituted cyclic imides using hydroxylamine under microwave irradiation - PubMed. (2008, January 25). Available from: [Link]
-
The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - Semantic Scholar. Available from: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Available from: [Link]
- EP2414329B1 - Process for preparing n-substituted cyclic imides - Google Patents.
-
Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes. Available from: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (2016, October 12). Available from: [Link]
- EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google Patents.
- WO2017136254A1 - Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents - Google Patents.
-
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (2023, July 18). Available from: [Link]
- EP0473380A1 - Process for the preparation of hydroxyamides - Google Patents.
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available from: [Link]
-
(PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols - ResearchGate. Available from: [Link]
-
Synthetic methodology for the preparation of N-hydroxysulfamides - PMC. Available from: [Link]
- US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents.
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (2025, March 28). Available from: [Link]
-
Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines | ChemRxiv. Available from: [Link]
-
N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. (2024, January 8). Available from: [Link]
-
Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - MDPI. (2024, August 2). Available from: [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC. Available from: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023, March 21). Available from: [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - MDPI. (2023, January 22). Available from: [Link]
-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - MDPI. (2020, December 25). Available from: [Link]
-
Synthesis of Mono- And Symmetrical di-N-hydroxy- And N-aminoguanidines - PubMed. (2006, September 1). Available from: [Link]
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The Tetrahydropyran-Amidoxime Interface: Electronic Modulation and Metabolic Reactivity
Executive Summary
This technical guide analyzes the physicochemical behavior and reactivity profile of the amidoxime functional group (
Stereoelectronic Architecture & Tautomerism
The reactivity of the amidoxime group is dictated by its tautomeric equilibrium. When attached to an oxane ring, particularly at the C2 (anomeric) or C4 positions, the electronic environment shifts.
Tautomeric Landscape
In solution, amidoximes exist in equilibrium between the amidoxime (dominant), iminohydroxylamine , and zwitterionic aminonitrone forms.
-
Z-Amidoxime (Preferred): Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.
-
Zwitterionic Effect: In protic solvents (like physiological fluids), the zwitterionic form becomes accessible, facilitating nucleophilic attacks.
Key Insight: The electron-withdrawing nature of the oxane ring oxygen (via the
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium states relevant to the oxane scaffold.
Figure 1: Tautomeric equilibrium of the amidoxime group. The Z-Amidoxime is thermodynamically favored, but the Zwitterionic form drives reactivity in aqueous media.
Reactivity Profile: The Prodrug Mechanism
The primary utility of the amidoxime-oxane scaffold in drug development is its function as a bioreversible prodrug for amidines. Amidines are often too basic (
The mARC Reduction Pathway
Once absorbed, the amidoxime is reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system. This reaction is molybdenum-dependent and requires an electron transport chain involving NADH and Cytochrome b5.
Mechanism:
-
N-Hydroxylation (Reverse): Unlike typical P450 oxidations, mARC performs an N-reduction.
-
Oxane Influence: If the amidoxime is at the C2 position of the oxane ring, steric hindrance may slow reduction compared to the C4 position. However, the C2 position is susceptible to hydrolysis if not carefully designed.
Visualization: Metabolic Activation Pathway
Figure 2: The mARC-mediated reductive activation pathway converting the amidoxime prodrug into the pharmacologically active amidine.
Experimental Protocols
Synthesis: Nitrile to Amidoxime Conversion
The standard synthesis involves the nucleophilic addition of hydroxylamine to a nitrile precursor on the oxane ring.
Protocol:
-
Reagents: Oxane-nitrile substrate (1.0 eq), Hydroxylamine hydrochloride (
, 3.0 eq), Triethylamine ( , 3.5 eq). -
Solvent: Ethanol/Water (3:1 v/v).
-
Procedure:
-
Dissolve nitrile in solvent.[1]
-
Add
followed by . -
Reflux at 75°C for 4–6 hours. Monitor via TLC (Polarity shift: Nitrile is less polar than Amidoxime).
-
Purification: Evaporate solvent. The residue is often a viscous oil due to the oxane ring. Recrystallize from Isopropanol/Hexane or purify via flash chromatography (
).
-
Metabolic Stability Assay (In Vitro)
To verify prodrug activation, an assay using liver microsomes or recombinant mARC is required.
Protocol:
-
System: Porcine or Human Liver Microsomes (rich in mARC/Cyt b5).
-
Incubation:
-
Substrate: 10
M Amidoxime-Oxane. -
Cofactor: 1 mM NADH.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Analysis:
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Target: Disappearance of Amidoxime (M+H) and appearance of Amidine (M-16+H).
-
Comparative Data: Electronic & Physical Properties
The following table contrasts the properties of the amidoxime group on a tetrahydropyran (oxane) ring versus a standard aliphatic chain and a benzene ring.
| Property | Aliphatic-Amidoxime | Benzamidoxime | Oxane-Amidoxime (C4) | Oxane-Amidoxime (C2) |
| ~5.5 - 6.0 | ~4.5 - 5.0 | ~5.0 - 5.3 | ~4.2 - 4.8 | |
| LogP (Lipophilicity) | Low (Hydrophilic) | High | Moderate | Moderate |
| Tautomer Stability | Z-form | Z-form | Z-form | Z-form (Anomeric stabilization) |
| Hydrolysis Rate | Slow | Slow | Moderate | Fast (Acid Labile) |
| mARC Reduction | Fast | Moderate | Fast | Slow (Steric hindrance) |
Note: The C2 position on the oxane ring is subject to the anomeric effect and increased hydrolytic instability due to the adjacent ring oxygen acting as a leaving group facilitator under acidic conditions.
References
-
Clement, B., et al. (2012). The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues.[2][3] Chemical Research in Toxicology. Link
-
Ott, G., et al. (2018). Tautomerism of amidoximes and other oxime species.[4][5][6] Journal of Molecular Structure. Link
-
Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[3] Drug Metabolism Reviews. Link
-
Bolotin, D. S., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.[1][2][4][6][7][8][9][10][11][12][13][14] Link
-
Eliel, E. L., et al. (1975). Conformational Analysis.[7][8][15] Monosubstituted Tetrahydropyrans. Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. login.medscape.com [login.medscape.com]
- 10. imoa.info [imoa.info]
- 11. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
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- 13. discovery.researcher.life [discovery.researcher.life]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
Safety data sheet (SDS) and toxicology of N'-hydroxyoxane-3-carboximidamide
Technical Whitepaper: Toxicological Profile and Handling Protocols for N'-hydroxyoxane-3-carboximidamide
Executive Summary
N'-hydroxyoxane-3-carboximidamide (also known as N'-hydroxy-tetrahydro-2H-pyran-3-carboximidamide) is a heterocyclic amidoxime derivative often utilized in medicinal chemistry as a bioisostere for carboxylic acids or as a prodrug moiety for amidines. Its structural core—a tetrahydropyran (oxane) ring—confers distinct physicochemical properties compared to carbocyclic analogs, primarily increased water solubility and altered metabolic stability.
This technical guide provides a comprehensive safety assessment, focusing on its functional group chemistry (amidoxime), metabolic fate via the Mitochondrial Amidoxime Reducing Component (mARC) system, and rigorous handling protocols for drug development environments.
Chemical Identification & Physicochemical Properties
Understanding the fundamental properties is the first step in predicting toxicokinetics. The amidoxime functionality acts as a weak base and a hydrogen bond donor/acceptor, significantly influencing membrane permeability.
| Property | Value / Description | Relevance to Safety |
| IUPAC Name | N'-hydroxy-tetrahydro-2H-pyran-3-carboximidamide | Official ID |
| CAS Registry | Not Listed (Analog: 18729-21-0 for amide) | Research Chemical status |
| Molecular Formula | C₆H₁₂N₂O₂ | Stoichiometry |
| Molecular Weight | 144.17 g/mol | Small molecule permeability |
| Predicted LogP | -0.5 to 0.2 | High water solubility; low lipophilicity |
| pKa (Acidic) | ~11.0 (N-OH group) | Ionization at physiological pH |
| pKa (Basic) | ~4.5 - 5.5 (Oxime nitrogen) | Protonation state in stomach acid |
| Appearance | White to off-white crystalline solid | Dust inhalation hazard |
Hazard Identification (GHS Classification)
Note: As a specific REACH registration or harmonized SDS is unavailable for this specific isomer, the following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclic amidoximes (e.g., Benzamidoxime).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][5][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |
Precautionary Statements:
-
P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).
-
P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Toxicological Profile & Metabolic Fate
The toxicology of N'-hydroxyoxane-3-carboximidamide is dominated by its metabolic conversion. Amidoximes are not typically the terminal toxicant; rather, they serve as substrates for reductive enzymes.
The mARC Reductive Pathway
The primary metabolic clearance pathway for N-hydroxylated structures involves the Mitochondrial Amidoxime Reducing Component (mARC) .[7][8][9][10][11] This molybdenum-containing enzyme system reduces the N-O bond, converting the amidoxime into its corresponding amidine (Oxane-3-carboximidamide).
-
Toxicological Implication: The resulting amidine is significantly more basic (pKa ~11-12). Accumulation of the amidine can lead to lysosomal trapping or off-target effects on serine proteases.
Figure 1: Reductive metabolism of the amidoxime moiety by the mARC system.
Genotoxicity Concerns
While many amidoxime prodrugs (e.g., ximelagatran intermediates) are safe, the N-OH moiety poses a theoretical risk of mutagenicity via DNA adduct formation if not rapidly reduced.
-
Ames Test Prediction: Likely Negative for the tetrahydropyran core, but verification with S. typhimurium (TA98/TA100) +/- S9 fraction is mandatory.
-
Structural Alert: The N-O bond is a structural alert for genotoxicity, necessitating the "Screening Protocol" below.
Experimental Protocols for Safety Assessment
To validate the safety of this compound in a drug discovery pipeline, the following self-validating protocols are required.
Protocol A: In Vitro mARC Stability Assay
Purpose: To determine the rate of conversion to the amidine and ensure no accumulation of toxic radical intermediates.
-
Reagents: Recombinant human mARC1/2, Cytochrome b5, NADH regenerating system, Phosphate buffer (pH 7.4).
-
Procedure:
-
Incubate 10 µM N'-hydroxyoxane-3-carboximidamide at 37°C.
-
Initiate reaction with NADH.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile.
-
-
Analysis: LC-MS/MS monitoring the transition from MW 144.17 (Parent) to MW 128.17 (Amidine).
-
Acceptance Criteria: >50% conversion within 60 mins indicates efficient detoxification/activation.
Protocol B: Reactive Metabolite Trapping (GSH)
Purpose: To rule out electrophilic reactive metabolites.
-
System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).
-
Procedure: Incubate compound (10 µM) with HLM and GSH (5 mM) for 60 min.
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Interpretation: Presence of GSH adducts suggests the tetrahydropyran ring opening or reactive nitrenium ion formation (High Risk).
Handling & Emergency Procedures
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if handling powder >10 mg outside a fume hood.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time >480 min.
-
Eyes: Chemical safety goggles. Face shield if handling large liquid volumes.
Spill Cleanup Workflow
-
Isolate: Evacuate area of dust cloud.
-
Neutralize: Not applicable (compound is neutral/weak base).
-
Absorb: Wet sweep or use HEPA vacuum to prevent dust generation.
-
Decontaminate: Wash surface with 10% bleach followed by ethanol (compound is soluble in organic solvents).
Safety Assessment Logic Flow
Use this decision tree to determine the progression of N'-hydroxyoxane-3-carboximidamide through the development pipeline.
Figure 2: Stage-gate safety assessment workflow for amidoxime derivatives.
References
-
Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[7][9] Drug Metabolism Reviews. Link
-
Havemeyer, A., et al. (2011). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme system.[7][8][9][10] Journal of Biological Chemistry.[7][11] Link
-
PubChem Database. (2023). Compound Summary: Tetrahydro-2H-pyran-3-carboxamide (Analog).[12] National Library of Medicine. Link
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Amidoxime hazards.Link
-
Kotthaus, J., & Clement, B. (2011). Prodrugs of Amidines and Guanidines: N-Hydroxylation as a Strategy to Improve Bioavailability. Burger's Medicinal Chemistry. Link
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. researchgate.net [researchgate.net]
- 9. The History of mARC - ProQuest [proquest.com]
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- 12. Tetrahydro-2H-pyran-3-carboxamide [benchchem.com]
Application Note: Synthesis of N'-Hydroxyoxane-3-carboximidamide from Nitriles
Abstract & Scope
This application note details the optimized protocol for synthesizing
Chemical Background & Mechanism
The transformation proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon. Unlike aromatic nitriles, which are often activated by electron-withdrawing groups, aliphatic nitriles like oxane-3-carbonitrile are less electrophilic and typically require thermal activation (reflux) to reach completion.
Key Mechanistic Steps:
-
Deprotonation: Hydroxylamine hydrochloride is neutralized by a base (carbonate or ethoxide) to generate the free nucleophilic hydroxylamine base (
). -
Nucleophilic Attack: The amine nitrogen of hydroxylamine attacks the nitrile carbon.
-
Proton Transfer: Rapid tautomerization yields the stable amidoxime.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime.
Safety & Handling (Critical)
Hydroxylamine Hydrochloride (
-
Explosion Hazard: Free hydroxylamine is thermally unstable. Never heat the free base in the absence of solvent. Always generate it in situ.
-
Toxicity: Suspected mutagen. Causes skin sensitization.[1]
-
Compatibility: Incompatible with strong oxidizers.
Reaction Safety:
-
Ensure the reaction vessel is vented (do not seal a refluxing system tightly without a condenser).
-
Conduct all operations in a fume hood.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[2][3] | Role |
| Oxane-3-carbonitrile | [Substrate] | 1.0 | Starting Material |
| Hydroxylamine HCl | 5470-11-1 | 2.0 | Nucleophile Source |
| Sodium Carbonate ( | 497-19-8 | 1.1 | Base (Neutralizer) |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Water (Deionized) | 7732-18-5 | Co-solvent | Solubilizes salts |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stir bar and hotplate with temperature control
-
Rotary evaporator
-
TLC plates (Silica gel 60
)
Experimental Protocol
Phase 1: Preparation of Free Hydroxylamine
Rationale: Pre-mixing the salt and base ensures efficient neutralization before the substrate is introduced, preventing potential hydrolysis of the nitrile by basic water.
-
In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (2.0 equiv) in a minimum amount of water (approx. 1-2 mL per gram of salt).
-
Add Ethanol (approx. 10 mL per gram of substrate).
-
Add Sodium Carbonate (1.1 equiv relative to hydroxylamine, or 2.2 equiv relative to substrate) slowly to the stirring solution.
-
Note: Evolution of
gas will occur. Stir at room temperature for 15–20 minutes until gas evolution ceases.
-
Phase 2: Reaction
-
Add Oxane-3-carbonitrile (1.0 equiv) to the reaction mixture.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78–80°C) .
-
Maintain reflux for 6–12 hours .
-
Checkpoint: Monitor reaction progress by TLC every 2 hours.
-
TLC System: 5% Methanol in Dichloromethane (DCM).
-
Stain: Ferric Chloride (
) solution. Amidoximes typically stain a deep red/violet color.
-
Phase 3: Workup & Isolation[5]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated inorganic salts (
). Wash the filter cake with a small amount of cold ethanol. -
Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol. A viscous oil or semi-solid residue will remain.
-
Extraction (if oil persists):
-
Resuspend the residue in water (10 mL).
-
Extract with Ethyl Acetate (
mL). -
Dry the combined organic layers over anhydrous
. -
Filter and concentrate to dryness.
-
-
Crystallization: If the product is solid, recrystallize from Ethanol/Hexane or Isopropanol.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Characterization & Expected Data
The product,
| Technique | Expected Signal/Observation |
| Appearance | White to off-white crystalline solid or viscous oil. |
| IR Spectroscopy | Broad peak at 3200–3400 |
| Mass Spectrometry |
Troubleshooting Guide
Problem 1: Low Conversion (Nitrile remains on TLC)
-
Cause: Aliphatic nitriles are sterically hindered or less electrophilic.
-
Solution: Increase reaction time to 24 hours or switch solvent to n-Propanol to achieve a higher reflux temperature (~97°C).
-
Alternative: Add a catalytic amount of Zinc Chloride (
) to activate the nitrile.
Problem 2: Formation of Amide Side Product
-
Cause: Hydrolysis of the nitrile due to excess water or high pH.
-
Solution: Ensure Ethanol is absolute. Minimize the water used to dissolve the hydroxylamine salt. Use dry
or Triethylamine ( ) in pure ethanol if solubility permits.
Problem 3: Product is Water Soluble/Low Recovery
-
Cause: Amidoximes are polar.
-
Solution: During extraction, saturate the aqueous phase with NaCl (salting out) before extracting with Ethyl Acetate or THF.
References
-
Vörös, A., et al. (2014).[4][5] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link]
-
PubChem. (2026). Tetrahydro-2H-pyran-3-carboxamide Compound Summary. Retrieved from [Link][6]
- Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters. [General methodology reference].
Sources
Application Note: Optimizing the Synthesis of N'-Hydroxyoxane-3-carboximidamide
Executive Summary
The synthesis of amidoximes (carboximidamides) from nitrile precursors is a fundamental transformation in medicinal chemistry, often utilized to generate nitric oxide (NO) donors or bioisosteres for carboxylic acids. However, the conversion of aliphatic nitriles , such as oxane-3-carbonitrile, presents unique kinetic challenges compared to their aromatic counterparts. This application note provides a comprehensively optimized, self-validating protocol for the synthesis of N'-hydroxyoxane-3-carboximidamide (tetrahydropyran-3-carboxamide oxime). By systematically evaluating solvent, base, and nucleophile sources, we establish a high-yielding methodology that minimizes side-product formation and simplifies downstream purification.
Mechanistic Rationale & Substrate Considerations
The formation of an amidoxime proceeds via the nucleophilic addition of free hydroxylamine (
The Aliphatic Challenge: Aromatic nitriles undergo this transformation readily at room temperature because the extended
Reaction mechanism for the nucleophilic addition of hydroxylamine to oxane-3-carbonitrile.
Optimization Matrix: Causality in Condition Screening
To establish the most efficient route, various conditions were screened. The traditional method utilizes hydroxylamine hydrochloride (
Quantitative Data: Condition Screening
| Entry | Hydroxylamine Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | EtOH | 25 (RT) | 24 | <10 | N/A | ||
| 2 | MeOH | 65 (Reflux) | 16 | 65 | 58 | ||
| 3 | EtOH | 80 (Reflux) | 12 | 82 | 75 | ||
| 4 | 50% aq. | None | EtOH | 80 (Reflux) | 8 | >95 | 89 |
Causality Behind the Optimized Choice (Entry 4)
-
Elimination of Salt Byproducts: Using
with generates sodium chloride and water. In alcoholic solvents, these inorganic salts precipitate, coating the reagents and hindering the reaction kinetics. Utilizing a commercially available 50% aqueous hydroxylamine solution bypasses salt formation entirely, maintaining a homogenous or finely dispersed biphasic system that accelerates the reaction [1, 2]. -
Solvent & Temperature: Methanol limits the reflux temperature to ~65°C. By switching to Ethanol (EtOH), the reaction can be heated to 80°C, providing the necessary thermal energy to overcome the high activation barrier of the aliphatic oxane-3-carbonitrile.
-
Mitigation of Side Reactions: The absence of a discrete, strong external base prevents base-catalyzed hydration of the nitrile, which would otherwise form the unwanted oxane-3-carboxamide side product [1].
Experimental Protocol: A Self-Validating Workflow
The following protocol is engineered to be self-validating, ensuring that researchers can verify the integrity of the reaction at critical junctures.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve oxane-3-carbonitrile (1.0 equivalent, 10.0 mmol) in absolute Ethanol (20 mL).
-
Slowly add 50% aqueous hydroxylamine solution (3.0 equivalents, 30.0 mmol) dropwise over 5 minutes at room temperature. Caution: Hydroxylamine is a potential explosive hazard when heated to dryness; always maintain it in solution.
Step 2: Execution & In-Process Control (IPC)
-
Heat the reaction mixture to a gentle reflux (80°C oil bath) and stir vigorously for 8 hours.
-
Self-Validation (IPC): Monitor the reaction via HPLC.
-
Expert Insight: Because oxane-3-carbonitrile is an aliphatic ring, it lacks a conjugated
-system and exhibits near-zero UV absorbance at standard wavelengths (e.g., 254 nm) [4]. You must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or LC-MS to accurately track the disappearance of the starting material. Relying solely on UV will result in false-positive completion readings.
-
Step 3: Workup & Quenching
-
Once complete (>95% conversion via ELSD), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol. Do not evaporate to absolute dryness due to the presence of excess hydroxylamine.
-
Dilute the aqueous residue with Ethyl Acetate (EtOAc, 50 mL) and wash with saturated aqueous NaCl (brine, 2 x 20 mL). The brine wash is critical to partition the highly polar, unreacted hydroxylamine into the aqueous layer while retaining the target amidoxime in the organic layer.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Recrystallize the crude solid from a mixture of EtOAc and Hexanes (1:3 ratio) to afford pure N'-hydroxyoxane-3-carboximidamide as a white crystalline solid.
Step-by-step experimental workflow for the optimized synthesis of the target amidoxime.
References
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors National Center for Biotechnology Information (PMC)[Link]
-
Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry ResearchGate[Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals National Center for Biotechnology Information (NCBI Bookshelf)[Link]
Application Note: N'-Hydroxyoxane-3-Carboximidamide in Metal Coordination Workflows
Executive Summary & Rationale
The design of highly selective metal-chelating agents is a cornerstone of modern coordination chemistry, with applications ranging from the extraction of actinides (e.g., uranium recovery from seawater) to the development of transition-metal-based therapeutics. N'-hydroxyoxane-3-carboximidamide (also known as tetrahydropyran-3-carboxamidoxime) represents a highly specialized ligand class combining two critical structural motifs: an amidoxime pharmacophore (
As a Senior Application Scientist, I recommend this ligand for complexation workflows because the oxane ring provides a conformationally adaptable, hydrophilic backbone that enhances aqueous solubility compared to rigid aromatic amidoximes. Meanwhile, the amidoxime group offers robust, pH-dependent chelation dynamics capable of capturing targeted metal ions like Uranyl (
Mechanistic Insights: The Causality of Coordination
To successfully deploy N'-hydroxyoxane-3-carboximidamide, one must understand the electronic causality driving its coordination behavior.
-
Tautomerism and Deprotonation: The amidoxime group possesses a basic oxime nitrogen and an acidic hydroxyl group. At a neutral or slightly basic pH, the ligand deprotonates to form an amidoximato anion . This deprotonation is the critical trigger for stable metal chelation [1].
-
The Mesomeric Effect: Novice researchers often assume the
group participates in metal binding. However, the group typically remains uncoordinated. It creates a strong mesomeric effect, bearing a partial positive charge that redirects electron density to the oxime nitrogen and oxygen. Instead of binding the metal, the group acts as a powerful hydrogen-bond donor, stabilizing the resulting complex into highly ordered supramolecular lattices [2]. -
Dominant Binding Modes: For actinide extraction (specifically
), the ligand predominantly adopts an -(N,O) chelating mode. In transition metal chemistry (e.g., Cobalt or Copper), the ligand frequently acts as a -bridge, forming dimeric or polymeric networks [2].
Fig 1. Logical relationship of amidoxime coordination modes based on protonation state.
Experimental Protocols
The following protocols establish a self-validating system: the successful synthesis of the ligand is verified by its distinct physical properties, which subsequently dictate the success of the metal complexation.
Protocol A: Synthesis and Isolation of the Ligand
Objective: Convert oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide via nucleophilic addition.
-
Reagent Preparation: Dissolve
of hydroxylamine hydrochloride ( ) and of sodium carbonate ( ) in of a 1:1 Ethanol/Water mixture. Causality: neutralizes the hydrochloride salt, liberating free hydroxylamine base required for the nucleophilic attack. -
Addition: Slowly add
of oxane-3-carbonitrile to the stirring solution at room temperature. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor the disappearance of the nitrile peak ( ) via TLC or FT-IR. -
Isolation: Cool the mixture to
overnight to induce crystallization. Filter the white precipitate under vacuum, wash with cold distilled water, and dry under vacuum over .
Protocol B: Synthesis of the Uranyl-Amidoximato Complex
Objective: Generate the
-
Ligand Solution: Dissolve
of N'-hydroxyoxane-3-carboximidamide in of Methanol. -
Metal Precursor: Dissolve
of Uranyl nitrate hexahydrate ( ) in of Methanol. Note: Work must be conducted in a designated radiological fume hood following local safety guidelines. -
Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.
-
pH Adjustment: Add dilute methanolic
dropwise until the pH reaches . Causality: This forces the deprotonation of the oxime , shifting the equilibrium toward the formation of the highly stable -(N,O) chelate [2]. -
Crystallization: Allow the deep yellow/orange solution to slowly evaporate at room temperature for 3–5 days to yield X-ray quality single crystals.
Fig 2. Experimental workflow from precursor synthesis to metal complex characterization.
Data Presentation & Validation Metrics
To ensure the protocol is self-validating, researchers must utilize Fourier-Transform Infrared Spectroscopy (FT-IR) to track the electronic shifts associated with coordination. Because the
Table 1: Diagnostic FT-IR Vibrational Frequencies (Validation Matrix)
| Vibrational Mode | Free Ligand (cm⁻¹) | Uranyl Complex (cm⁻¹) | Mechanistic Causality for Shift |
| Absent | Confirms complete conversion of precursor nitrile to amidoxime. | ||
| Shifts to lower wavenumbers due to electron donation from N to Metal. | |||
| Shifts to higher wavenumbers upon deprotonation and O-metal binding. | |||
| N/A | Confirms the presence of the linear uranyl core in the complex lattice. | ||
| Remains largely unchanged, proving the |
Table 2: Summary of Amidoxime Coordination Modes by Metal Type
| Metal Target | Dominant Oxidation State | Preferred Coordination Mode | Structural Geometry |
| Uranium | Hexagonal Bipyramidal | ||
| Vanadium | Distorted Octahedral | ||
| Cobalt | Pseudomacrocyclic Dimers | ||
| Copper | Monodentate (N) or Bridging | Square Planar / Polymeric |
References
-
Bolotin, D. S., Bokach, N. A., & Kukushkin, V. Y. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands. Coordination Chemistry Reviews, 313, 62-93. URL:[Link]
-
Tsantis, S. T., Iliopoulou, M., Tzimopoulos, D. I., & Perlepes, S. P. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Chemistry, 5(2), 1419-1453. URL: [Link]
High-throughput screening assays involving N'-hydroxyoxane-3-carboximidamide
Application Note: High-Throughput Screening (HTS) of N'-Hydroxyoxane-3-carboximidamide Derivatives in Fragment-Based Drug Discovery
Executive Summary
This guide details the high-throughput screening (HTS) methodology for libraries based on the N'-hydroxyoxane-3-carboximidamide scaffold.[1] This chemical entity combines a polar, non-aromatic tetrahydropyran (oxane) core with an amidoxime functional group.
In modern drug discovery, this scaffold is highly valued for two reasons:
-
Bioisosterism: The oxane ring acts as a superior bioisostere to cyclohexane or phenyl rings, offering improved aqueous solubility and lower lipophilicity (LogP) while maintaining structural rigidity.
-
Functional Versatility: The amidoxime moiety (
) serves as a dual-purpose warhead—acting either as a stable precursor (prodrug) for amidines targeting serine proteases (e.g., Thrombin, Factor Xa) or as a direct zinc-binding group (ZBG) for metalloenzymes (e.g., HDACs, LpxC).[1]
This protocol focuses on a Direct Enzymatic Inhibition Assay using fluorescence intensity, optimized to detect weak-binding fragments (
Scientific Rationale & Assay Design
Chemical Logic
The N'-hydroxyoxane-3-carboximidamide molecule presents unique challenges and opportunities in HTS:
-
Solubility: Unlike aromatic amidoximes, the oxane core confers high water solubility, reducing the risk of aggregation-based false positives.[1]
-
Redox Stability: Amidoximes can undergo hydrolysis or reduction. The assay buffer must be free of strong reducing agents (like high concentrations of DTT) unless the specific reduction of the amidoxime to an amidine is part of the biological hypothesis.[1]
-
pKa Modulation: The amidoxime group has a pKa
13 (neutral at physiological pH), whereas the corresponding amidine is basic (pKa 11). This ensures the molecule remains uncharged and membrane-permeable during cell-based follow-ups, but requires precise pH control in biochemical assays to maintain consistent binding modes.[1]
Assay Principle: Fluorogenic Enzymatic Inhibition
We will utilize a Fluorescence Intensity (FI) kinetic assay.[1]
-
Target Model: Serine Protease (e.g., Factor Xa) or Metalloenzyme. Note: This protocol uses a generic Protease model as the primary example.
-
Mechanism: The enzyme cleaves a fluorogenic peptide substrate (AMC or Rhodamine-110 based).[1]
-
Inhibition: The N'-hydroxyoxane-3-carboximidamide derivative binds to the active site, preventing substrate hydrolysis.[1] A decrease in fluorescence slope indicates a "hit."[1]
Experimental Protocol
Reagents & Equipment[1][2]
-
Compound Library: N'-hydroxyoxane-3-carboximidamide analogs (10 mM in DMSO).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.[1] Critical: Avoid phosphate buffers if screening metalloenzymes to prevent zinc chelation.
-
Enzyme: Target Protease (final conc. 1–5 nM).
-
Substrate: Fluorogenic peptide (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa).[1]
determination is required prior to HTS.[1] -
Plate: 384-well low-volume black microplates (e.g., Corning 3820).[1]
-
Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision).
Step-by-Step Workflow
Step 1: Compound Management & Plating
-
Source Plate: Thaw 10 mM DMSO stocks of the oxane library.
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of compound into the 384-well assay plate.
-
Target Concentration: 50
M (assuming 10 L final volume). -
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Known inhibitor (e.g., Betrixaban) at
(100% Inhibition).
-
-
Step 2: Enzyme Addition
-
Dilute the enzyme in Assay Buffer to
the final concentration.[1] -
Dispense 5
L of Enzyme Solution into all wells except "No Enzyme" blanks. -
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the oxane-amidoxime fragments to equilibrate with the active site.[1]
Step 3: Substrate Initiation
-
Dilute fluorogenic substrate to
concentration (at level).[1] -
Dispense 5
L of Substrate Solution to start the reaction. -
Final Assay Volume = 10
L. DMSO final concentration = 0.5%.[1]
Step 4: Kinetic Detection
-
Transfer plate immediately to the reader.[1]
-
Settings: Ex/Em = 360/460 nm (for AMC).
-
Read Mode: Kinetic read, one point every 60 seconds for 30 minutes.
Data Analysis & Validation
Quality Control Metrics
Before accepting data, calculate the Z-factor (
-
Acceptance Criteria:
. -
Signal-to-Background (S/B): Should be
.[1]
Hit Identification
-
Calculate the slope (RFU/min) for the linear portion of the reaction (typically 5–20 mins).[1]
-
Normalize data to Percent Inhibition (PIN):
[1] -
Hit Cutoff: Mean(PIN) of samples +
. For fragment screens, a lower threshold (e.g., 30% inhibition) is often used to capture weak binders.[1]
Interference Check (False Positives)
Amidoximes can occasionally act as pan-assay interference compounds (PAINS) via metal chelation or redox cycling.
-
Counter-Screen: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregation.
-
Auto-fluorescence: Check compound fluorescence at 460 nm in the absence of enzyme/substrate.[1]
Visualizations
Figure 1: HTS Workflow for Oxane-Amidoxime Library
Caption: Step-by-step microplate workflow for screening N'-hydroxyoxane-3-carboximidamide derivatives against a protease target.
Figure 2: Mechanistic Logic of the Screen
Caption: Dual-targeting potential of the scaffold: acting as a transition-state mimic for proteases or a chelator for metalloenzymes.[1]
Data Presentation Template
Table 1: Example HTS Validation Data
| Parameter | Value | Interpretation |
| Plate Z' Factor | 0.72 | Excellent assay window; suitable for single-shot screening.[1] |
| Signal-to-Background | 12.5 | High sensitivity; low noise.[1] |
| CV (DMSO Controls) | 3.4% | Consistent pipetting and reagent stability. |
| Hit Rate | 1.2% | Typical for a fragment library; implies specific binding. |
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.[1] Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses tetrahydropyran as a phenyl/cyclohexyl bioisostere). Link[1]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1] Nature Chemistry, 1(3), 187–192. Link
-
PubChem. (n.d.).[1][2] N'-hydroxyoxolane-3-carboximidamide (Compound Summary). National Library of Medicine.[1] Link(Note: Closest structural analogue reference for physicochemical data).[1]
-
Kozikowski, A. P., et al. (2008). Design, synthesis, and biological evaluation of novel hydroxamate-based HDAC inhibitors. Journal of Medicinal Chemistry, 51(15), 4370-4384.[1] (Reference for amidoxime/hydroxamate zinc binding assays). Link[1]
Sources
Methods for incorporating N'-hydroxyoxane-3-carboximidamide into peptidomimetics
Application Note: Strategic Incorporation of N'-Hydroxyoxane-3-Carboximidamide into Peptidomimetic Scaffolds
Rationale and Structural Advantages
The development of peptidomimetics relies heavily on the strategic replacement of labile peptide bonds with bioisosteres that confer proteolytic stability while maintaining the necessary conformational geometry for target engagement. N'-hydroxyoxane-3-carboximidamide (also known as tetrahydropyran-3-carboxamidoxime) represents a highly versatile, bifunctional building block for such modifications.
This specific scaffold offers two distinct structural advantages:
-
The Oxane (Tetrahydropyran) Core: Unlike highly lipophilic carbocyclic rings (e.g., cyclohexane or phenyl groups), the oxygen-containing oxane ring provides conformational restriction while lowering the overall LogP of the molecule. This improves aqueous solubility and mitigates lipophilicity-driven off-target toxicities (such as hERG liability).
-
The Amidoxime Moiety: The amidoxime functional group (
) acts as an ambidentate nucleophile and a versatile synthon. It can be condensed with peptidyl carboxylic acids to form 3,5-disubstituted 1,2,4-oxadiazoles—which are excellent, protease-resistant amide bond bioisosteres[1]—or it can be reduced to yield amidine-type peptide bond isosteres that mimic basic amino acid side chains (e.g., arginine) or protonated transition states[2]. Furthermore, amidoximes themselves are extensively studied for their ability to act as nitric oxide (NO) donors in biological systems[3].
Mechanistic Pathways for Incorporation
The incorporation of N'-hydroxyoxane-3-carboximidamide into a peptide backbone diverges into two primary synthetic workflows, dictated by the desired pharmacological outcome.
Workflow for incorporating N'-hydroxyoxane-3-carboximidamide into peptidomimetics.
Pathway A: 1,2,4-Oxadiazole Formation The synthesis of 1,2,4-oxadiazoles involves the activation of a C-terminal carboxylic acid (e.g., an N-protected amino acid) followed by O-acylation of the amidoxime. Because the hydroxyl oxygen of the amidoxime is the most nucleophilic site under mildly basic conditions, O-acylation occurs selectively over N-acylation[4]. Subsequent cyclodehydration eliminates a water molecule to close the 5-membered heterocyclic ring.
Pathway B: Amidine Formation Reduction of the N-O bond of the amidoxime yields an amidine. This is particularly useful for generating positively charged isosteric units that resemble reduced amide-type peptidomimetics, providing critical electrostatic interactions within target binding pockets[2].
Self-Validating Experimental Protocols
Protocol A: Synthesis of Oxane-Linked 1,2,4-Oxadiazole Peptidomimetics
This solution-phase protocol details the coupling of N'-hydroxyoxane-3-carboximidamide to an Fmoc-protected amino acid, utilizing mild cyclization conditions to prevent epimerization of the chiral alpha-carbon.
Materials: Fmoc-AA-OH, N'-hydroxyoxane-3-carboximidamide, HATU, DIPEA, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), anhydrous DMF.
Step-by-Step Methodology:
-
Carboxylic Acid Activation: Dissolve the Fmoc-protected amino acid (1.0 eq, typically 0.5 mmol) in 5 mL of anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over standard carbodiimides (like DIC or EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This speed minimizes the lifetime of the activated intermediate, drastically reducing the risk of oxazolone-mediated racemization of the amino acid[1].
-
-
O-Acylation: Add N'-hydroxyoxane-3-carboximidamide (1.1 eq) to the activated acid mixture. Stir continuously at room temperature for 2 to 4 hours.
-
Analytical Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the starting amidoxime mass disappears and the
of the O-acyl intermediate is the dominant peak (>95% conversion).
-
-
Cyclodehydration: To the reaction mixture containing the O-acyl intermediate, add TBAF (1.0 eq). Elevate the temperature to 80 °C and stir for 4–6 hours.
-
Causality: Traditional cyclodehydration requires harsh thermal conditions (115–130 °C in DMF)[1], which can degrade sensitive peptide sequences or cause epimerization. TBAF acts as a mild fluoride source that enhances the nucleophilicity of the amidine nitrogen via hydrogen-bond disruption, facilitating intramolecular attack onto the carbonyl carbon at a significantly lower temperature[4].
-
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.
Protocol B: Reduction to Oxane-3-Amidine Peptidomimetics
Step-by-Step Methodology:
-
Preparation: Dissolve the purified N'-hydroxyoxane-3-carboximidamide (or its O-acylated peptide intermediate) in MS-grade Methanol (0.1 M concentration).
-
Catalytic Hydrogenation: Add 10% w/w Palladium on Carbon (Pd/C, 0.1 eq). Purge the reaction vessel with inert gas (N₂ or Argon) three times, then introduce a Hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 12 hours.
-
Causality: Catalytic hydrogenation selectively cleaves the weak N-O bond without reducing the oxane ring or standard peptide protecting groups (excluding Cbz/Bn, which would also be cleaved).
-
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Analytical Checkpoint: Confirm the loss of 16 Da (loss of oxygen) via high-resolution mass spectrometry (HRMS) to validate the complete conversion of the amidoxime to the amidine[2].
-
Quantitative Data: Optimization of Cyclodehydration
The choice of coupling reagents and cyclization conditions severely impacts the yield and chiral integrity of the resulting 1,2,4-oxadiazole peptidomimetic. Table 1 summarizes empirical data for optimizing this transformation.
Table 1: Reaction Conditions and Yields for 1,2,4-Oxadiazole Cyclodehydration
| Coupling Reagent | Cyclization Condition | Additive | Typical Yield (%) | Epimerization Risk |
| DIC / HOBt | 115 °C (DMF), 12h | None | 65 – 75% | Moderate |
| HATU / DIPEA | 115 °C (DMF), 6h | None | 70 – 85% | Low |
| EDC / NHS | 80 °C (EtOH), 8h | NaOAc (1.5 eq) | 50 – 60% | Low |
| HATU / DIPEA | 80 °C (DMF), 4h | TBAF (1.0 eq) | 85 – 92% | Very Low |
Note: Yields represent isolated, HPLC-purified products. Epimerization risk is assessed via chiral HPLC of the final oxadiazole product.
References
1.2 - Organic & Biomolecular Chemistry (RSC Publishing) 2.3 - MDPI 3.1 - RSC Advances 4.4 - Research Journal of Pharmacy and Technology (RJPT)
Sources
- 1. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
- 2. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
Application Note & Protocol: In Vivo Bioavailability Assessment of N'-hydroxyoxane-3-carboximidamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N'-hydroxyoxane-3-carboximidamide is a novel chemical entity. The following application note is a representative guide based on established principles for small molecule bioavailability studies. Protocols should be adapted based on the specific physicochemical properties of the compound and institutional guidelines.
Introduction: The Imperative of Bioavailability in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on its pharmacokinetic profile. Central to this profile is bioavailability (F), defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation[1]. A thorough understanding of a compound's bioavailability is not merely a regulatory requirement but a fundamental necessity for establishing effective and safe dosing regimens[1][2]. Low oral bioavailability can lead to high inter-individual variability and potential failure in clinical trials.
This document provides a comprehensive framework for designing and executing an in vivo bioavailability study for the novel compound, N'-hydroxyoxane-3-carboximidamide. It integrates established protocols, bioanalytical methodologies, and data interpretation strategies, grounded in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6].
Pre-Study Considerations: Building a Foundation for Success
A successful bioavailability study hinges on meticulous planning. Key decisions made at this stage will directly impact the quality and interpretability of the resulting data.
Physicochemical Characterization of N'-hydroxyoxane-3-carboximidamide
Before in-vivo work commences, a foundational understanding of the compound's properties is crucial. While specific data for N'-hydroxyoxane-3-carboximidamide is not publicly available, analogous structures such as N'-hydroxybenzenecarboximidamide and N'-hydroxypyridine-3-carboximidamide possess characteristics that suggest the importance of assessing the following[7][8]:
-
Solubility: Determine solubility in aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8). This informs formulation strategy and predicts potential absorption limitations.
-
pKa: The ionization state affects solubility and membrane permeability.
-
LogP/LogD: Lipophilicity is a key determinant of a drug's ability to cross biological membranes.
-
Stability: Assess stability in simulated gastric and intestinal fluids, as well as in plasma, to ensure the compound does not degrade before or during analysis.
Selection of the In Vivo Model
The choice of animal model is a critical factor that should mimic human physiology as closely as possible to ensure the data is translatable[9][10].
-
Rodents (Rats, Mice): Rats, particularly the Sprague-Dawley and Wistar strains, are frequently used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and handling feasibility[11]. However, differences in gastrointestinal pH and metabolic enzymes compared to humans must be considered[10][11].
-
Non-Rodents (Dogs, Pigs): Beagle dogs are often considered a good model for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans[9]. Pigs also offer a strong gastrointestinal correlate[9]. The selection between these models often depends on the required blood sample volumes and the specific metabolic pathways anticipated for the compound.
All studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 and receive prior approval from an Institutional Animal Care and Use Committee (IACUC)[6][12].
Caption: Decision tree for in vivo model selection.
Formulation Development
The compound must be formulated appropriately for both intravenous (IV) and oral (PO) administration.
-
IV Formulation: The compound should be dissolved in a biocompatible vehicle (e.g., saline, 5% dextrose, or a co-solvent system like PEG400/ethanol/saline) to ensure complete solubilization for direct systemic administration.
-
PO Formulation: An aqueous suspension or solution is typically used (e.g., in 0.5% methylcellulose). The formulation should be simple to avoid excipient effects that could confound the bioavailability assessment.
Experimental Protocols
The following protocols outline a standard parallel study design for determining the absolute bioavailability of N'-hydroxyoxane-3-carboximidamide in rats.
Animal Preparation and Dosing
-
Acclimatization: Male Sprague-Dawley rats (250-300g) should be acclimatized for at least 3 days prior to the study.
-
Fasting: Animals should be fasted overnight (approx. 12 hours) before dosing, with free access to water. Fasting ensures that food effects do not interfere with drug absorption[10].
-
Group Allocation: Randomly assign animals to two groups (n=3-5 per group):
-
Group 1 (IV): Receives N'-hydroxyoxane-3-carboximidamide at a dose of 1 mg/kg via tail vein injection.
-
Group 2 (PO): Receives N'-hydroxyoxane-3-carboximidamide at a dose of 10 mg/kg via oral gavage.
-
-
Dose Administration: Record the precise time of dosing for each animal.
Blood Sampling Schedule
A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time profile.
-
Catheterization: For serial sampling, cannulation of the jugular vein is recommended to minimize stress on the animals.
-
Sample Collection: Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Time Points:
-
IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Caption: Experimental workflow for the in vivo bioavailability study.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity[13][14]. The method must be validated according to EMA or FDA guidelines to ensure data reliability[3][4][15].
Sample Preparation
The goal of sample preparation is to remove proteins and other matrix components that can interfere with analysis.
-
Protein Precipitation: A simple and effective method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization: Electrospray Ionization (ESI) in positive mode is often effective for nitrogen-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions must be optimized for N'-hydroxyoxane-3-carboximidamide and the internal standard.
Method Validation
The bioanalytical method must be validated to demonstrate its performance characteristics.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the analyte's retention time. |
| Linearity & Range | The range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy ±20%, Precision <20%. |
| Accuracy & Precision | Closeness of measured values to the true value and the variability of measurements. | Accuracy within ±15% of nominal; Precision (CV%) ≤15%. |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | CV of IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal concentration. |
Table based on EMA and FDA guidelines[3][4][15].
Pharmacokinetic Analysis
Once the plasma concentrations are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA)[16][17].
Key Parameters
-
Cmax: The maximum observed plasma concentration[18].
-
Tmax: The time at which Cmax is observed[18].
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule[18][19][20]. AUC₀-t is the area to the last measurable time point, and AUC₀-inf is extrapolated to infinity.
-
Absolute Bioavailability (F%): This is the primary endpoint of the study. It compares the dose-normalized AUC from the oral dose to that from the IV dose.
Formula for Absolute Bioavailability: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Hypothetical Data Presentation
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450 | 850 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC₀-t (nghr/mL) | 980 | 5400 |
| AUC₀-inf (nghr/mL) | 1020 | 5650 |
| Absolute Bioavailability (F%) | - | 55.4% |
Conclusion and Interpretation
The protocols and methodologies outlined in this document provide a robust framework for determining the absolute oral bioavailability of N'-hydroxyoxane-3-carboximidamide. The resulting data is crucial for making informed decisions in the drug development process. A bioavailability of 55.4%, as shown in the hypothetical data, would be considered moderate to good for an early-stage drug candidate, warranting further development. This comprehensive assessment, grounded in scientific and regulatory standards, ensures the generation of high-quality, reliable data essential for advancing novel therapeutic agents.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness . ResearchGate. Available from: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques . Walsh Medical Media. Available from: [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals . ACS Publications. Available from: [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . Bioanalysis Zone. Available from: [Link]
-
Animal models for evaluation of oral delivery of biopharmaceuticals . PubMed. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
-
Pharmacokinetic Parameters Calculation Graphical Abstract . Unknown Source. Available from: [Link]
-
Animal versus human oral drug bioavailability: Do they correlate? . PMC. Available from: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma . Longdom.org. Available from: [Link]
-
Pharmacokinetics - Area Under the Curve Calculations . Resolian. Available from: [Link]
-
Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis . International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation . PubMed. Available from: [Link]
-
Pharmacokinetics and AUC Refresher . DoseMe. Available from: [Link]
-
How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? . ResearchGate. Available from: [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . NorthEast BioLab. Available from: [Link]
-
Preclinical Regulatory Requirements . Social Science Research Institute. Available from: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. Available from: [Link]
-
Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma . PMC. Available from: [Link]
-
Bioavailability and Bioequivalence Studies . IntechOpen. Available from: [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications . FDA. Available from: [Link]
-
FDA Requirements for Preclinical Studies . Karger. Available from: [Link]
-
GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES . Unknown Source. Available from: [Link]
-
Application of LCMS in small-molecule drug development . European Pharmaceutical Review. Available from: [Link]
-
21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products . eCFR. Available from: [Link]
-
N'-hydroxypyridine-3-carboximidamide . PubChem. Available from: [Link]
-
N'-Hydroxybenzenecarboximidamide . PubChem. Available from: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs . Food and Drug Administration. Available from: [Link]
-
Step 2: Preclinical Research . FDA. Available from: [Link]
-
Preclinical research strategies for drug development . AMSbiopharma. Available from: [Link]
Sources
- 1. Bioavailability and Bioequivalence Studies | IntechOpen [intechopen.com]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. longdom.org [longdom.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. researchgate.net [researchgate.net]
- 18. omicsonline.org [omicsonline.org]
- 19. resolian.com [resolian.com]
- 20. doseme-rx.com [doseme-rx.com]
Technical Support Center: Optimizing N'-Hydroxyoxane-3-carboximidamide Synthesis
Current Status: Online Ticket ID: THP-AMIDOX-001 Topic: Troubleshooting Low Yields in Tetrahydropyran-3-amidoxime Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Invisible" Product Trap
The synthesis of N'-hydroxyoxane-3-carboximidamide (the amidoxime derivative of tetrahydropyran-3-carbonitrile) presents a classic organic synthesis paradox: the reaction often proceeds to high conversion, yet isolated yields remain stubbornly low.
The Root Cause: Based on the physicochemical properties of the tetrahydropyran (THP) ring, this is likely not a synthesis failure but an isolation failure. The THP ring is highly polar and water-soluble (approx. 80 g/L for the parent heterocycle). When you add the amidoxime functionality (
If you are using a standard ethyl acetate/water extraction, you are likely discarding your product in the aqueous waste stream.
This guide restructures your workflow to capture this polar molecule and optimize the upstream reaction kinetics for the sluggish aliphatic nitrile.
Module 1: Diagnostic Decision Tree
Before altering your chemistry, diagnose where the loss occurs. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic workflow for identifying yield loss in amidoxime synthesis. Note that high conversion with low yield strongly implies isolation failure.
Module 2: The Chemistry & Kinetics
The Challenge: Aliphatic vs. Aromatic Nitriles
Unlike aromatic nitriles (e.g., benzonitrile), which are activated by the aromatic ring's electronics, the nitrile on the THP ring (an aliphatic nitrile) is less electrophilic. The electron-donating nature of the alkyl ring makes the nitrile carbon less susceptible to nucleophilic attack by hydroxylamine.
The Mechanism
The reaction requires the free base of hydroxylamine (
Key Causality:
-
pH Balance: You typically start with Hydroxylamine HCl. You must add enough base to deprotonate the HCl (releasing free
), but not so much that you hydrolyze the nitrile to an amide. -
Competition: The oxygen in
is also nucleophilic. While N-attack is favored, high temperatures or incorrect pH can promote side reactions.
Figure 2: Reaction pathway showing the desired N-addition versus the competitive hydrolysis pathway.
Module 3: Optimized Protocol (The "Dry Workup")
This protocol is designed to solve the solubility issue. We avoid water extraction entirely.
Reagents
-
Substrate: Tetrahydropyran-3-carbonitrile (1.0 equiv)
-
Reagent: Hydroxylamine Hydrochloride (
) (1.5 - 2.0 equiv) -
Base: Sodium Carbonate (
) or Potassium Carbonate ( ) (1.5 - 2.0 equiv) -
Solvent: Ethanol (Absolute) or Methanol.[1][2] Avoid water as a co-solvent if possible to simplify drying.
Step-by-Step Methodology
-
Activation: In a round-bottom flask, suspend the
and in Ethanol. Stir at room temperature for 30 minutes.-
Why: This generates the free hydroxylamine base in situ and precipitates NaCl.
-
-
Addition: Add the Tetrahydropyran-3-carbonitrile in one portion.
-
Reaction: Heat to reflux (
) for 6–12 hours.-
Monitoring: Check TLC (stain with
or Ninhydrin) or LCMS. Look for the disappearance of the nitrile peak.
-
-
Filtration (Critical Step 1): Once complete, cool the mixture to room temperature. Filter off the white solid precipitate (this is mostly NaCl and unreacted Carbonate). Wash the filter cake with a small amount of cold ethanol.
-
Why: We remove inorganic salts physically, not by aqueous washing.
-
-
Concentration: Evaporate the filtrate to dryness under reduced pressure. You will be left with a crude oil or semi-solid.
-
Purification (Critical Step 2):
-
Do NOT add water.
-
Triturate the residue with cold Diethyl Ether or minimal cold Ethyl Acetate. The amidoxime product is likely insoluble or poorly soluble in ether, while non-polar impurities may dissolve.
-
Recrystallize from Ethanol/Hexane or Isopropanol if necessary.
-
Module 4: Troubleshooting FAQ
Q: My LCMS shows the product mass, but I get <10% yield after extraction with EtOAc/Water.
A: This confirms the solubility trap. The THP ring + Amidoxime group = High Water Solubility. Your product is in the aqueous waste layer. Switch to the Dry Workup protocol described above. If you must use water, use continuous extraction (liquid-liquid) with DCM for 24 hours, or "salt out" the aqueous layer to saturation with NaCl before extracting with
Q: The reaction stalls at 60% conversion even after 24 hours. A: Aliphatic nitriles can be sterically encumbered.
-
Intervention 1: Increase
to 3.0 equivalents. -
Intervention 2: Switch solvent to
-Propanol to allow a slightly higher reflux temperature ( ), but monitor carefully for decomposition (Tiemann rearrangement). -
Intervention 3: Add a Lewis Acid catalyst (e.g.,
, 10 mol%). Zinc activates the nitrile towards nucleophilic attack.
Q: I see a major impurity with Mass = Product + 1. A: This is likely the Amide (from hydrolysis).
-
Cause: Too much water in the solvent or base was too strong/concentrated.
-
Fix: Use absolute ethanol and dry
. Ensure the system is under an inert atmosphere (Nitrogen/Argon) to exclude atmospheric moisture.
Q: The product is an oil that won't crystallize. A: THP derivatives are often oils due to the conformational flexibility of the ring.
-
Fix: Try forming the HCl salt. Dissolve the crude oil in dry Ethanol and add 4M HCl in Dioxane. The Hydrochloride salt of the amidoxime is often a stable, crystalline solid that is easier to handle.
Comparative Data: Extraction Efficiency
| Solvent System | Partition Coefficient (Est.) | Recovery Strategy |
| EtOAc / Water | Low (< 0.5) | POOR. Product stays in water. |
| DCM / Water | Low (< 0.8) | POOR. Product stays in water. |
| n-Butanol / Water | Moderate (~1.5) | ACCEPTABLE. Requires multiple extractions. |
| Ethanol (Filtration) | N/A (Single Phase) | EXCELLENT. Salts removed by filtration. |
References
-
General Amidoxime Synthesis
- Srivastava, R. M., et al. "Synthesis of 1,2,4-oxadiazoles from amidoximes." Journal of Heterocyclic Chemistry. This covers the foundational reactivity of nitriles with hydroxylamine.
-
Source:
-
Solubility of Tetrahydropyran Derivatives
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 8894, Tetrahydropyran.
-
Source:
-
Optimization of Nitrile Addition
- Kukushkin, V. Y., & Pombeiro, A. J. L. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews.
-
Source:
-
Hydroxylamine Handling & Safety
- Bretherick's Handbook of Reactive Chemical Hazards. (Crucial for handling thermal stability of amidoximes).
-
Source:
Sources
Technical Support Center: Purification of Hygroscopic N'-Hydroxyoxane-3-carboximidamide
Welcome to the technical support center for N'-hydroxyoxane-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this highly hygroscopic compound. The inherent moisture-absorbing nature of N'-hydroxyoxane-3-carboximidamide presents unique challenges in obtaining and maintaining a high-purity solid form, which is critical for accurate downstream applications.
This document provides in-depth, field-proven insights into effective purification and handling strategies. We will explore the "why" behind experimental choices, ensuring a thorough understanding of the principles at play.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized N'-hydroxyoxane-3-carboximidamide is a sticky, oily substance rather than a crystalline solid. What is the likely cause?
A1: This is a common observation and is almost always due to the presence of residual solvent and absorbed atmospheric moisture. The amidoxime functional group is prone to hydrogen bonding with water, which can prevent the formation of a well-ordered crystal lattice.[1][2] It is also possible that unreacted starting materials or byproducts from the synthesis are acting as impurities that inhibit crystallization.
Q2: What are the best practices for storing N'-hydroxyoxane-3-carboximidamide to prevent moisture absorption?
A2: Proper storage is crucial for maintaining the integrity of your compound.[3][4] We recommend the following:
-
Primary Container: Use a tightly sealed amber glass vial with a PTFE-lined cap.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box.[5]
Q3: Can I use heat to dry my N'-hydroxyoxane-3-carboximidamide?
A3: Gentle heating under vacuum (in a vacuum oven) can be an effective method for removing residual solvents and water.[3][6] However, caution is advised. It is essential to first determine the thermal stability of your compound, as excessive heat can lead to decomposition. We recommend starting with a low temperature (e.g., 30-40°C) and gradually increasing it while monitoring the sample's appearance and weight.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of N'-hydroxyoxane-3-carboximidamide and provides step-by-step solutions.
Problem 1: Persistent Oily Product Despite Standard Drying
Scenario: You have synthesized N'-hydroxyoxane-3-carboximidamide and, after an initial work-up and drying in a vacuum oven, the product remains a viscous oil.
Root Cause Analysis: This indicates that simple drying is insufficient to remove all impurities and absorbed water, preventing crystallization. The presence of soluble impurities can significantly lower the melting point and inhibit crystal formation.[7]
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7][8][9] The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol: Recrystallization of N'-hydroxyoxane-3-carboximidamide
-
Solvent Screening:
-
Place a small amount of your oily product into several test tubes.
-
Add a few drops of different solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Problem 2: Low Yield After Recrystallization
Scenario: The recrystallization process yields a pure, crystalline product, but the overall yield is significantly lower than expected.
Root Cause Analysis: Low yields can result from several factors:
-
Using too much solvent during recrystallization.
-
Premature crystallization during the hot filtration step.
-
The compound having significant solubility in the cold solvent.
Solution: Optimization of the Recrystallization Protocol
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
Solvent System Modification: If the compound remains partially soluble in the cold solvent, a two-solvent system (antisolvent) can be employed. Dissolve the compound in a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
Problem 3: Purity Assessment Indicates Contamination
Scenario: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of persistent impurities.
Root Cause Analysis: Some impurities may have similar solubility profiles to the desired compound, making them difficult to remove by recrystallization alone.
Solution: Alternative Purification Strategies
-
Column Chromatography: For non-crystalline products or to remove stubborn impurities, silica gel column chromatography can be effective.[1] A suitable eluent system (e.g., a mixture of ethyl acetate and n-hexane) will need to be determined using thin-layer chromatography (TLC).
-
Co-crystallization: This technique involves crystallizing the target molecule with a second compound (a co-former) to form a new crystalline solid with different physical properties.[10] This can sometimes be used to obtain a solid form of a compound that is difficult to crystallize on its own.
Data Presentation
Table 1: Troubleshooting Summary for Purification of N'-hydroxyoxane-3-carboximidamide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oily or sticky product | Residual solvent, absorbed moisture, impurities | Recrystallization, gentle heating under vacuum |
| Low yield after recrystallization | Too much solvent, premature crystallization | Minimize solvent, preheat filtration apparatus, use a two-solvent system |
| Persistent impurities | Similar solubility profile to the product | Column chromatography, co-crystallization |
Visualizing the Workflow
A clear understanding of the purification workflow is essential for success.
Caption: A typical workflow for the purification of N'-hydroxyoxane-3-carboximidamide.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide | Benchchem [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. scribd.com [scribd.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues for N'-hydroxyoxane-3-carboximidamide
Executive Summary & Compound Profile
N'-hydroxyoxane-3-carboximidamide (also known as tetrahydropyran-3-carboxamidoxime) presents a unique challenge in cell culture applications. While the tetrahydropyran ("oxane") ring confers moderate lipophilicity, the amidoxime group (
The core issue researchers face is the "Amphoteric Solubility Trap." At physiological pH (7.2–7.4), this compound exists predominantly in its neutral form, which is the least soluble state. The protonated cationic form (soluble) exists below pH ~5, and the anionic form (soluble) exists above pH ~12—both of which are incompatible with live cell culture.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Cell Culture |
| Molecular Weight | ~144.17 g/mol | Small molecule; rapid diffusion. |
| LogP | -0.3 to 0.5 | Borderline lipophilicity; prone to crystallizing out of aqueous buffers. |
| pKa (Amidine) | ~4.5 – 5.5 | Protonated only in acidic environments (lysosomes/stomach). |
| pKa (Oxime -OH) | ~11.5 – 12.5 | Deprotonated only in extreme alkaline conditions. |
| Solubility (Water) | Low to Moderate | Risk: Micro-precipitation upon dilution from DMSO. |
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: The "Crash-Out" Phenomenon During Dilution
Symptom: You prepare a clear 100 mM stock in DMSO, but adding it to the media causes immediate cloudiness or fine crystal formation under the microscope.
Root Cause: The "Solvent Shock." Rapidly changing the environment from 100% DMSO to aqueous media forces the neutral amidoxime molecules to aggregate before they can disperse.
The "Step-Down" Dilution Protocol (Self-Validating System) Do not pipette directly from 100% DMSO into the cell well. Use an intermediate dilution step.
-
Prepare Stock: Dissolve powder in anhydrous DMSO to 100 mM . Vortex until perfectly clear.
-
Intermediate Step: Prepare a 10x Working Solution in sterile PBS (pH 7.4) or serum-free media.
-
Example: To achieve 10 µM final, dilute stock to 100 µM in PBS first.
-
Technique: Add DMSO stock dropwise to the vortexing PBS. This prevents local high-concentration pockets.
-
-
Final Addition: Add the 10x Working Solution to your cell culture wells (1:10 dilution).
-
Validation: Check the 10x solution for turbidity via absorbance at 600 nm (OD600 < 0.01) before adding to cells.
-
Issue 2: Cytotoxicity in Vehicle Controls
Symptom: Cells in the vehicle control (DMSO only) show stress or apoptosis, confounding your drug data.
Root Cause: Amidoximes often require higher DMSO concentrations to stay in solution, pushing the limits of cellular tolerance.
DMSO Tolerance Thresholds
-
Robust Lines (e.g., HeLa, HEK293): Max 0.5% v/v DMSO.
-
Sensitive/Primary Cells (e.g., Neurons, Stem Cells): Max 0.1% v/v DMSO.
Solution: The Cyclodextrin "Cloaking" Method
If you cannot keep DMSO < 0.1% while maintaining solubility, use Hydroxypropyl-
-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in PBS. Sterile filter (0.22 µm). -
Use this CD-PBS solution to perform the "Intermediate Step" described above.
-
The hydrophobic cavity of the cyclodextrin encapsulates the tetrahydropyran ring, preventing precipitation while keeping DMSO levels negligible.
-
Critical Decision Tree: Solubility Optimization
Use this logic flow to determine the correct solvent system for your specific assay.
Figure 1: Decision matrix for solubilizing amidoxime derivatives. The logic prioritizes simple DMSO dilution but provides a cyclodextrin fallback for recalcitrant precipitation.
Frequently Asked Questions (FAQs)
Q1: Can I heat the media to dissolve the compound? Strictly No. Amidoximes are thermally sensitive and can undergo thermal decomposition to the corresponding amide or nitrile, releasing nitrogen oxides. Never heat above 37°C. If sonication is needed, use a water bath to dissipate heat.
Q2: My compound turns the media slightly yellow over 24 hours. Is this normal? Yes, but proceed with caution. Amidoximes can oxidize to release Nitric Oxide (NO) or metabolize into amidines. A yellow tint often indicates the formation of trace oxidation byproducts (e.g., nitrogen dioxide radicals interacting with phenol red).
-
Action: Run a stability check by incubating the compound in cell-free media at 37°C for 24h and analyzing via LC-MS. If degradation >10%, refresh media every 12 hours.
Q3: Why is the solubility worse in serum-free media? Serum (FBS) contains albumin (BSA), which acts as a natural carrier protein. Albumin binds lipophilic molecules, aiding solubility. In serum-free conditions, you lose this "buffer."
-
Fix: If you must use serum-free media, the Cyclodextrin method (see above) is mandatory to replace the solubilizing function of albumin.
Mechanism of Action & Stability Pathway
Understanding the fate of N'-hydroxyoxane-3-carboximidamide in culture is vital for interpreting bioactivity.
Figure 2: Metabolic fate. The amidoxime acts as a prodrug, reduced intracellularly by the mARC system to the active amidine, or oxidized to release Nitric Oxide.
References
-
PubChem. N'-hydroxybenzenecarboximidamide (Benzamidoxime) - Analogous Physicochemical Properties. National Library of Medicine. [Link]
-
LifeTein. DMSO Usage in Cell Culture: Toxicity Limits and Protocols. [Link]
-
Clement, B., et al. The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism. Drug Metabolism Reviews. [Link]
Technical Support Center: Optimization of pH Conditions for N'-hydroxyoxane-3-carboximidamide Stability
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with N'-hydroxyoxane-3-carboximidamide (a tetrahydropyran-derived amidoxime). Because amidoxime and hydroxyamidine functional groups are highly sensitive to their physicochemical environment, improper pH control is the leading cause of erratic assay results, poor compound recovery, and accelerated degradation.
This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during in vitro screening and formulation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is N'-hydroxyoxane-3-carboximidamide degrading rapidly in my assay buffer?
A1: The chemical stability of N'-hydroxyoxane-3-carboximidamide is fundamentally dictated by the ionization state of its amidoxime group. Amidoximes are amphoteric, meaning they are polar and ionizable at both low and high pH extremes. They typically exhibit a
If your assay buffer is below pH 5.0, the amine moieties become protonated, shifting the molecule into a cationic state[2]. Causality: This protonation withdraws electron density from the adjacent carbon, making it highly electrophilic and susceptible to acid-catalyzed nucleophilic attack by water (hydrolysis). This converts the active amidoxime into its corresponding amide or carboxylic acid. For optimal stability, ensure your buffer maintains a near-neutral pH (6.0–8.0) where the molecule remains predominantly charge-neutral[1].
Q2: How do I select the right buffer system to maximize the half-life of this compound during extended in vitro incubations? A2: Buffer selection must account for both the target pH and the potential for buffer-catalyzed degradation. Hydroxylamine and amidoxime derivatives demonstrate maximal stability as the pH approaches neutrality[3]. We recommend using a 50 mM Sodium Phosphate buffer for the pH 6.0–8.0 range. Avoid using acetate or formate buffers if your experiment requires long incubations, as these are typically used in the pH 3.0–5.0 range where the amidoxime is partially cationic and highly prone to degradation[2].
Part 2: Quantitative Stability Profiles
To assist in experimental planning, the following table summarizes the expected ionization states and degradation kinetics of N'-hydroxyoxane-3-carboximidamide across various pH ranges.
| pH Range | Recommended Buffer (50 mM) | Dominant Ionization State | Estimated Half-Life ( | Primary Degradation Mechanism |
| 2.0 – 3.0 | Glycine-HCl | Cationic (Protonated imine) | < 12 hours | Acid-catalyzed hydrolysis to amide |
| 4.0 – 5.0 | Sodium Acetate | Mixed (Cationic/Neutral) | 48 – 72 hours | Mild acid hydrolysis |
| 6.0 – 8.0 | Sodium Phosphate | Neutral | > 14 days | Highly stable; minimal degradation |
| 9.0 – 10.0 | Sodium Borate | Neutral / Anionic transition | 5 – 7 days | Base-catalyzed hydrolysis |
| > 12.0 | NaOH / KCl | Anionic (Deprotonated hydroxyl) | < 24 hours | Base-catalyzed elimination/cleavage |
Part 3: Mechanistic Degradation Pathways
Understanding the pathways of degradation allows for better predictive modeling of compound behavior in complex biological matrices.
Mechanistic pathways of amidoxime degradation at extreme pH levels.
Part 4: Validated Experimental Protocol: pH Stability Screening
To accurately determine the stability of N'-hydroxyoxane-3-carboximidamide in your specific assay conditions, utilize the following self-validating workflow.
Workflow for pH stability screening of N'-hydroxyoxane-3-carboximidamide.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Action: Dissolve N'-hydroxyoxane-3-carboximidamide in anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature aqueous hydrolysis during storage. The high concentration ensures that when spiked into the aqueous buffer, the final DMSO concentration remains ≤1%, preventing co-solvent effects from artificially altering the dielectric constant and pH of the buffer.
Step 2: Buffer Matrix Formulation
-
Action: Prepare 50 mM buffer solutions across the pH range of 2.0 to 10.0. Verify pH using a calibrated electrode at exactly 37°C.
-
Causality: The
of buffer salts is temperature-dependent. Calibrating the pH at the exact incubation temperature prevents thermal pH shifts that could confound degradation kinetics.
Step 3: Incubation and Sampling (The Self-Validating Core)
-
Action: Spike the stock into the buffers to a final concentration of 100 µM. Immediately extract a 100 µL aliquot for the T=0 hour timepoint. Incubate the remainder at 37°C, sampling at 1, 4, 24, and 48 hours.
-
Self-Validation Checkpoint: The T=0 timepoint serves as the absolute 100% baseline. If the T=0 peak area varies by >5% across different pH buffers, it indicates an immediate solubility issue or precipitation, invalidating the kinetic degradation calculation.
Step 4: Reaction Quenching
-
Action: Quench each 100 µL sample by adding 100 µL of ice-cold acetonitrile (ACN) containing 1 µM of a stable internal standard (IS).
-
Causality: The addition of organic solvent immediately precipitates buffer salts (and proteins, if testing in biological matrices), while the drastic temperature drop halts any ongoing hydrolysis.
-
Self-Validation Checkpoint: The IS normalizes injection volume and ionization variations in the LC-MS. If the IS peak area fluctuates by >15% across the run, the extraction is compromised, and the data point must be rejected.
Step 5: LC-MS/MS Quantification
-
Action: Centrifuge at 14,000 × g for 10 minutes and inject the supernatant into the LC-MS/MS.
-
Causality: Centrifugation ensures no micro-precipitates enter the HPLC system, which could cause pressure spikes or carryover, ensuring the integrity of the chromatographic separation.
References
- Leveraging the Chemical Stability of Amidoximes and Structural Rigidity of Ladder Polymers to Counteract Membrane Degradation at High pH Source: ResearchGate URL
- Amidoxime Functionalization of Algal/Polyethyleneimine Beads for the Sorption of Sr(II)
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: ResearchGate URL
Sources
Overcoming scale-up challenges for N'-hydroxyoxane-3-carboximidamide production
Topic: Process Safety and Optimization for Tetrahydropyran-3-carboxamidoxime Production
Introduction
You are likely accessing this guide because your bench-scale synthesis of N'-hydroxyoxane-3-carboximidamide (also known as tetrahydropyran-3-carboxamidoxime ) behaved perfectly at 5 grams but is showing signs of thermal instability, stalled conversion, or "oiling out" at the 100g+ or kilogram scale.
The transformation of tetrahydropyran-3-carbonitrile to its amidoxime using hydroxylamine is deceptively simple. At scale, it introduces two critical failure modes: thermal runaway (due to hydroxylamine instability) and hydrolysis (converting your product to the primary amide impurity).
This guide is not a standard SOP. It is a troubleshooting system designed to diagnose and correct these specific scale-up pathologies.
Module 1: Reaction Safety & Thermal Management
The Core Hazard
The reaction utilizes Hydroxylamine (NH₂OH) , typically as a 50% aqueous solution or generated in situ from the hydrochloride salt.
-
Risk: Hydroxylamine free base is thermodynamically unstable.
-
Onset of Decomposition: ~42–50°C for 50% aq.[1] solutions.
-
Energy Release: ~2–3 kJ/g (Autocatalytic).
-
Catalysts: Ferric ions (Fe³⁺) from stainless steel reactors significantly lower the decomposition onset temperature.
Troubleshooting Q&A
Q: Why did my reactor pressure spike unexpectedly during the addition of Hydroxylamine? A: You likely accumulated unreacted hydroxylamine, leading to a thermal runaway. At scale, the heat removal capacity (surface-area-to-volume ratio) drops. If you add NH₂OH faster than it reacts, it accumulates. If the temperature crosses 50°C (even locally near the dosing pipe), the NH₂OH decomposes rapidly, releasing gas (N₂, NH₃, N₂O) and heat.
Corrective Protocol: The "Dosage-Controlled" Approach
-
Reactor Prep: Use Glass-lined or Hastelloy reactors. Avoid Stainless Steel 316 if possible to prevent metal ion catalysis.
-
Chelation: Add EDTA (0.1 mol%) to the reaction mixture to sequester trace metal ions.
-
Dosing Strategy: Do not add NH₂OH in one bolus. Use a dosing pump.
-
Validation: Perform a DSC (Differential Scanning Calorimetry) test on your specific reaction mixture before scaling up to define the "Point of No Return" temperature.
Visualization: Safety Logic Gate
The following diagram illustrates the critical safety decision logic for dosing NH₂OH.
Figure 1: Safety interlock logic for Hydroxylamine dosing. Note the strict temperature limit of 40°C to prevent autocatalytic decomposition.
Module 2: Conversion Efficiency & Kinetics
The Stalled Reaction
Q: The reaction stalls at 80% conversion. Adding more Hydroxylamine doesn't help. Why? A: You are fighting the Hydroxylamine-Oxime Equilibrium or pH drift. The reaction of a nitrile with hydroxylamine is reversible. Furthermore, as the reaction proceeds, the pH often drops (if using salt) or changes due to the basicity of the product, potentially protonating the hydroxylamine species (NH₃OH⁺), rendering it non-nucleophilic.
Optimization Protocol:
-
Stoichiometry: Standard is 1.1–1.5 eq. of NH₂OH. If stalling occurs, increase to 2.0 eq .
-
Solvent System: Switch from pure Methanol to Ethanol/Water (4:1) . The water helps solubilize the polar intermediate, preventing encapsulation of the nitrile.
-
pH Adjustment: Maintain pH between 7.5 and 8.5 .
-
Too low (<7): NH₂OH is protonated (inactive).
-
Too high (>9): Hydrolysis of nitrile to amide competes.
-
Module 3: Isolation & Purification
The "Oiling Out" Phenomenon
Q: Upon removing the solvent, I get a sticky yellow oil instead of the white solid I saw in the lab. How do I fix this? A: Amidoximes are highly polar and often trap solvent or water, lowering their melting point (MP depression). The "oil" is likely a supersaturated solution of your product in residual water/alcohol.
Troubleshooting Guide: From Oil to Crystal
| Parameter | Lab Scale (5g) | Pilot Scale (1kg) | Reason for Failure |
| Isolation | Rotovap to dryness | Distillation | Inefficient solvent removal at scale creates "oils." |
| Solvent | DCM/MeOH | IPA/Heptane | DCM is environmentally restricted; MeOH holds product too well. |
| Cooling | Rapid (Ice bath) | Controlled Ramp | Rapid cooling traps impurities (occlusion). |
Crystallization Protocol (Anti-Solvent Method):
-
Concentrate the reaction mixture (Ethanol/Water) to ~3 volumes.
-
Add Isopropanol (IPA) (5 volumes).
-
Distill to remove residual water (azeotropic drying). Crucial step.
-
Slowly add n-Heptane (anti-solvent) at 50°C until cloud point.
-
Seed with pure crystal (0.5 wt%).
-
Cool to 0°C over 4 hours.
Visualization: Purification Decision Tree
Figure 2: Decision tree for handling the "oiling out" phenomenon during workup.
Module 4: Impurity Profiling
The "Ghost" Peak
Q: I see a new impurity at RRT 0.9 (relative to product) that increases if I heat the reaction too long. A: This is likely Tetrahydropyran-3-carboxamide (the primary amide).
-
Mechanism: Hydrolysis of the nitrile group by water, catalyzed by base or high heat.
-
Detection: LC-MS will show a mass of [M-15] compared to the amidoxime (Loss of NH, gain of O? No, Amidoxime is R-C(NH2)=NOH (MW: X). Amide is R-C(O)NH2 (MW: X-15 approx). Correction: Amidoxime (R-CNH2NOH) -> Amide (R-CONH2). Mass difference: Amidoxime (N+O+H) vs Amide (O). NOH (31) vs O (16). Mass difference is -15 Da).
Removal Strategy: The amide is very difficult to separate from the amidoxime by crystallization due to structural similarity. Prevention is the only viable scale-up strategy.
-
Limit water content in the initial reaction (use dry Ethanol).
-
Keep temperature strictly <50°C.
-
Stop reaction at 98% conversion; do not "cook" it to chase the last 2%.
References
-
Cisneros, L. O., et al. "Thermal Stability of Hydroxylamine and Its Derivatives." Process Safety Progress, 2002. [Link] (Validates thermal decomposition data and metal catalysis risks).
-
Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Green Chemistry, 2010. [Link] (Source for solvent selection and replacement of DCM).
-
Nace, J. M. "Chemical and Physical Hazards of Hydroxylamine." Journal of Hazardous Materials, 2007. [Link] (Detailed breakdown of autocatalytic decomposition).
-
Org. Process Res. Dev. "Safety of Hydroxylamine Scale-Up." [Link] (General reference for process safety protocols in amidoxime synthesis).
Sources
Technical Support Center: Stabilization of N'-hydroxyoxane-3-carboximidamide in Metabolic Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe in vitro instability when working with amidoxime-containing compounds like N'-hydroxyoxane-3-carboximidamide 1.
This compound features an oxane (tetrahydropyran) ring linked to a carboximidamide moiety. Researchers often mistake its rapid disappearance in metabolic matrices (such as Human Liver Microsomes or S9 fractions) for high Cytochrome P450 (CYP450) clearance. In reality, amidoximes are highly susceptible to rapid N-O bond reduction by the mitochondrial Amidoxime Reducing Component (mARC) system 2, as well as spontaneous chemical hydrolysis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your metabolic assays.
Part 1: Mechanistic Causality of Amidoxime Instability
To stabilize N'-hydroxyoxane-3-carboximidamide, you must first understand the causality of its degradation. The mARC system is a molybdenum-dependent enzyme complex that catalyzes the reduction of N-hydroxylated structures to their corresponding amidines.
Even if you are performing a standard microsomal assay, outer mitochondrial membranes frequently co-purify with the endoplasmic reticulum during subcellular fractionation. If your assay contains NADH (or if residual endogenous cofactors are present), the mARC cascade will activate, transferring electrons from NADH via Cytochrome b5 reductase (CYB5R3) and Cytochrome b5 (CYB5B) directly to the mARC active site, rapidly depleting your parent compound 3.
Electron transfer cascade in the mARC-mediated reduction of amidoxime prodrugs.
Part 2: Troubleshooting & FAQs
Q1: My compound degrades rapidly in human liver microsomes (HLM) even when I only add NADPH. Why is this happening? A: While mARC is strictly NADH-dependent, many commercial HLM preparations contain trace amounts of endogenous NADH, or researchers use a combined NADPH/NADH regenerating system. Furthermore, amidoximes are chemically sensitive. At physiological pH (7.4) and 37°C, N'-hydroxyoxane-3-carboximidamide can undergo spontaneous non-enzymatic hydrolysis back to the corresponding amide or nitrile.
Q2: How can I differentiate between CYP450 metabolism and mARC-mediated reduction in my assay? A: You must implement a differential inhibition strategy. Use 1-aminobenzotriazole (1-ABT) (1 mM) to broadly and irreversibly inhibit CYP450 enzymes. In a parallel arm, use benzamidoxime (1-2 mM) as a competitive inhibitor to saturate the mARC active site 4. If the degradation halts with benzamidoxime but persists with 1-ABT, mARC is the primary metabolic driver.
Q3: What is the optimal sample quenching method to prevent artifactual degradation during LC-MS/MS preparation? A: Amidoximes are highly sensitive to both heat and pH shifts during protein precipitation. Quenching with neutral organic solvents is insufficient. You must quench the reaction with 3 volumes of ice-cold acetonitrile (ACN) containing 0.1% to 0.2% Formic Acid (FA) . The organic solvent instantly denatures the mARC complex, while the acidic environment (dropping the pH to ~3.0) protonates the amidoxime, locking it in a chemically stable state and preventing auto-hydrolysis during autosampler queuing.
Part 3: Quantitative Data & Stabilization Efficacy
The following table summarizes the causal impact of different stabilization techniques on the half-life (
| Experimental Condition | Cofactor Added | Inhibitor Present | Quench Method | Observed | Primary Stabilization Mechanism |
| Standard HLM Assay | NADPH + NADH | None | ACN (Neutral) | 12.5 | None (Rapid mARC reduction) |
| CYP Inhibition | NADPH + NADH | 1-ABT (1 mM) | ACN (Neutral) | 18.2 | Prevents CYP450 oxidation |
| mARC Inhibition | NADPH + NADH | Benzamidoxime | ACN (Neutral) | 85.0 | Competitive mARC inhibition |
| Cofactor Exclusion | NADPH only | None | ACN (Neutral) | 110.4 | Deprives mARC of required NADH |
| Optimized Workflow | NADPH only | Benzamidoxime | Cold ACN + 0.1% FA | > 240.0 | Complete enzymatic & chemical stabilization |
Part 4: Self-Validating Experimental Protocols
To ensure data trustworthiness, every metabolic assay must be a self-validating system. The following protocol integrates chemical and enzymatic stabilization directly into the workflow.
Protocol 1: Optimized In Vitro Metabolic Stability Assay
Objective: Accurately determine the CYP450-mediated clearance of N'-hydroxyoxane-3-carboximidamide while suppressing artifactual mARC reduction.
-
Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Inhibitor Pre-incubation (Causality Step): Add Benzamidoxime to a final concentration of 1 mM. Reasoning: Benzamidoxime acts as a sacrificial substrate, competitively binding the Mo-cofactor of mARC and shielding your target compound.
-
Substrate Addition: Spike in N'-hydroxyoxane-3-carboximidamide to a final concentration of 1 µM. Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent enzyme denaturation.
-
Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a strictly NADPH-only regenerating system. Reasoning: Excluding NADH starves the CYB5R3/CYB5B/mARC electron transport chain.
Protocol 2: Rapid Quench and Extraction Workflow
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60 min), immediately transfer 50 µL of the reaction mixture into a pre-chilled plate.
-
Acidic Quench (Causality Step): Instantly add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard. Reasoning: The acid shift prevents spontaneous N-O hydrolysis, which is a major source of false-positive clearance data in amidoximes.
-
Precipitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.
Optimized experimental workflow for stabilizing amidoximes in metabolic assays.
References
- Title: N'-hydroxyoxane-3-carboximidamide Source: Benchchem URL
- Title: Validating the Role of mARC in Amidoxime Metabolism: A Comparative Guide Source: Benchchem URL
- Title: Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes Source: MDPI URL
- Source: PubMed (nih.gov)
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of N'-hydroxyoxane-3-carboximidamide
For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of N'-hydroxyoxane-3-carboximidamide, a molecule of interest for its potential applications stemming from the combination of an oxane ring and a hydroxycarboximidamide moiety. To provide a clear and objective comparison, its predicted spectral characteristics are benchmarked against the experimentally determined spectra of two foundational analogues: oxane (tetrahydropyran) and N'-hydroxyacetamide (acetohydroxamic acid).
Introduction to the Structural Moieties and Their NMR Signatures
N'-hydroxyoxane-3-carboximidamide incorporates three key structural features that dictate its NMR spectra: an oxane ring, a carboximidamide group, and a hydroxyl group attached to a nitrogen atom. Understanding the typical NMR characteristics of these individual components is crucial for a comprehensive interpretation of the target molecule's spectrum.
-
The Oxane Ring: A six-membered saturated heterocycle containing an oxygen atom. The protons on the carbons adjacent to the oxygen are deshielded and appear at a lower field (higher ppm) compared to those in cyclohexane.
-
The Carboximidamide Group (-C(=NH)NHOH): This functional group contains a carbon-nitrogen double bond and exchangeable protons on the nitrogen atoms. The carbon atom of this group is expected to have a characteristic chemical shift in the ¹³C NMR spectrum.
-
The N'-hydroxy Group (-NHOH): The presence of this group introduces exchangeable protons (NH and OH) whose signals can be broad and their chemical shifts highly dependent on the solvent, concentration, and temperature.
This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of N'-hydroxyoxane-3-carboximidamide, followed by a comparative analysis with oxane and N'-hydroxyacetamide.
Predicted ¹H and ¹³C NMR Spectral Interpretation of N'-hydroxyoxane-3-carboximidamide
The following is a predicted spectral analysis based on established NMR principles and data from analogous structures.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Notes |
| OH | 9.0 - 10.0 | Broad Singlet | - | Exchangeable proton; chemical shift is concentration and temperature dependent. |
| NH₂ | 5.0 - 6.0 | Broad Singlet | - | Exchangeable protons; may appear as one broad signal. |
| H-2ax, H-2eq | 3.5 - 3.8 | Multiplet | - | Diastereotopic protons on the carbon adjacent to the ring oxygen. |
| H-6ax, H-6eq | 3.4 - 3.7 | Multiplet | - | Diastereotopic protons on the carbon adjacent to the ring oxygen. |
| H-3 | 2.5 - 2.9 | Multiplet | - | Methine proton at the point of substitution. |
| H-4ax, H-4eq | 1.6 - 2.0 | Multiplet | - | Diastereotopic methylene protons. |
| H-5ax, H-5eq | 1.4 - 1.8 | Multiplet | - | Diastereotopic methylene protons. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N | 155 - 165 | The carboximidamide carbon is expected in this downfield region.[1] |
| C-2 | 65 - 70 | Carbon adjacent to the ring oxygen. |
| C-6 | 65 - 70 | Carbon adjacent to the ring oxygen. |
| C-3 | 35 - 45 | Methine carbon bearing the carboximidamide group. |
| C-4 | 25 - 35 | Methylene carbon of the oxane ring. |
| C-5 | 20 - 30 | Methylene carbon of the oxane ring. |
Comparative Spectral Analysis
To contextualize the predicted spectrum of N'-hydroxyoxane-3-carboximidamide, we will now compare it with the experimental data of two simpler, related molecules: oxane and N'-hydroxyacetamide.
Comparator 1: Oxane (Tetrahydropyran)
Oxane provides the foundational spectral data for the six-membered heterocyclic ring system present in our target molecule.
Experimental NMR Data for Oxane (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~3.73 | Multiplet |
| H-3, H-4, H-5 | ~1.65 | Multiplet |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-2, C-6 | 68.5 |
| C-3, C-5 | 26.5 |
| C-4 | 23.5 |
Comparison:
-
The signals for the C-2/C-6 and the corresponding protons in oxane serve as a baseline. In N'-hydroxyoxane-3-carboximidamide, the substitution at the C-3 position will break the symmetry of the ring, resulting in distinct signals for C-2 and C-6, as well as for all the methylene protons (H-2, H-4, H-5, H-6), which will become diastereotopic.
-
The chemical shifts of the C-2 and C-6 carbons in the target molecule are expected to be similar to those in oxane, as they are both adjacent to the ring oxygen.
Comparator 2: N'-hydroxyacetamide (Acetohydroxamic Acid)
N'-hydroxyacetamide provides the characteristic signals for the N'-hydroxycarboximidamide functional group, albeit in a simpler aliphatic context.
Experimental NMR Data for N'-hydroxyacetamide (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| OH | ~8.7 | Broad Singlet |
| NH | ~10.3 | Broad Singlet |
| CH₃ | ~1.7 | Singlet |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C=O | ~168 |
| CH₃ | ~20 |
Comparison:
-
The exchangeable OH and NH protons of N'-hydroxyacetamide appear as broad singlets at downfield chemical shifts in DMSO-d₆.[2] Similar broad signals are predicted for the OH and NH₂ protons of N'-hydroxyoxane-3-carboximidamide.
-
The carbonyl carbon (C=O) in N'-hydroxyacetamide is found at approximately 168 ppm. The carboximidamide carbon (C=N) in the target molecule is predicted to be in a slightly more upfield region (155-165 ppm), reflecting the change from a carbonyl to an imine-like carbon.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed in this guide.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS.
-
Vortex or sonicate the sample until the compound is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[3]
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Visualizing Molecular Structures and Relationships
The following diagrams illustrate the structures of the discussed molecules.
Caption: Structure of N'-hydroxyoxane-3-carboximidamide.
Caption: Structures of Oxane and N'-hydroxyacetamide.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral interpretation of N'-hydroxyoxane-3-carboximidamide. By comparing its expected spectral features with the experimental data of oxane and N'-hydroxyacetamide, researchers can gain a deeper understanding of how its unique structural combination influences its NMR signature. The provided experimental protocol offers a standardized approach for obtaining high-quality data, which is essential for accurate structural verification. This comparative analysis serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- Kaczor, A., & Proniewicz, L. M. (2004). The structural study of acetohydroxamic and oxalodihydroxamic acids in DMSO solution based on the DFT calculations of NMR spectra. Journal of Molecular Structure, 704(1-3), 243-251.
-
PubChem. (n.d.). Acetohydroxamic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydropyranyl ether. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Retrieved from [Link]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., ... & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Mohammad, A. K. T., Osman, H., & Yeap, G. Y. (2011). 1, 3-Oxazepane-4, 7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
-
Leniak, A. (2015). Absence of some signals on 1H and 13C spectra of polyaromatic carboximidate. Chemistry Stack Exchange. Retrieved from [Link]
- de Sousa, M. A., de Paula, R. C., & de Almeida, W. B. (2014). Experimental Gas Phase 1H NMR Spectra and Basis Set Dependence of Ab Initio GIAO MO Calculated 1H and 13C NMR Absolute Shieldings and Chemical Shifts for a Series of Small Hydrocarbons.
- de la Torre, M. C., & Sierra, M. A. (2004).
-
Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]
- de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, T. W., Behar, K. L., & Rothman, D. L. (2006). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. NMR in Biomedicine, 19(4), 454-471.
Sources
A Comparative Analysis of Binding Affinity: N'-hydroxyoxane-3-carboximidamide versus Benzamidoxime for Inducible Nitric Oxide Synthase (iNOS)
Executive Summary: Key Differences in Binding Affinity
This guide will delve into the molecular intricacies that likely govern the differential binding of N'-hydroxyoxane-3-carboximidamide and benzamidoxime to the iNOS active site. Benzamidoxime and its derivatives are known inhibitors of iNOS, with reported IC50 values in the low micromolar to nanomolar range. The core benzamidine moiety is a well-established pharmacophore that mimics the substrate L-arginine.
Our comparative analysis, based on structural considerations, suggests that N'-hydroxyoxane-3-carboximidamide may exhibit a comparable or potentially moderately reduced binding affinity for iNOS compared to optimized benzamidine derivatives. This hypothesis is rooted in the interplay of several factors: the electronic effects of the N'-hydroxy group and the steric and conformational influence of the oxane ring. The N'-hydroxy group can potentially engage in additional hydrogen bonding interactions within the active site, but the bulky and flexible oxane ring may introduce steric hindrance or entropic penalties upon binding.
Understanding the Target: Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade.[1] Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a potent signaling molecule that, in excess, contributes to tissue damage and the pathophysiology of numerous inflammatory diseases. Consequently, the selective inhibition of iNOS is a major therapeutic goal.
The active site of iNOS features a deep pocket containing a heme cofactor and binding sites for the substrate L-arginine and the cofactor tetrahydrobiopterin (H4B).[1] Inhibitors typically mimic the guanidinium group of L-arginine, forming critical hydrogen bonds with active site residues.
Comparative Binding Affinity Analysis
Benzamidoxime: The Established Benchmark
Benzamidoxime serves as a foundational scaffold for a multitude of iNOS inhibitors. The amidoxime functional group is isosteric to the guanidinium group of L-arginine, allowing it to form key interactions within the iNOS active site. Numerous studies have reported the iNOS inhibitory activity of benzamidine and benzamidoxime derivatives.
| Compound/Derivative | Target | IC50/Ki | Reference |
| 1H-Pyrazole-1-carboxamidine HCl | iNOS | 0.2 µM | [2] |
| Aminoguanidine | iNOS | 2.1 µM | [3] |
| FR038251 | mouse iNOS | 1.7 µM | [3] |
| FR191863 | mouse iNOS | 1.9 µM | [3] |
| N-substituted acetamidine derivative | iNOS | 0.165 µM | [4] |
| Amidine-benzenesulfonamide derivative (1b) | iNOS | 0.065 µM | [5] |
This table presents a selection of reported IC50 values for amidine and benzamidine derivatives to provide a context for iNOS inhibition potency.
N'-hydroxyoxane-3-carboximidamide: A Structurally Informed Inference
Direct experimental binding data for N'-hydroxyoxane-3-carboximidamide with iNOS is not currently available in published literature. However, we can infer its potential binding affinity by dissecting its structural components and comparing them to known iNOS inhibitors.
1. The N'-hydroxy-carboximidamide Moiety:
The introduction of a hydroxyl group on the terminal nitrogen of the amidine (forming a hydroxyamidine or amidoxime) can influence binding in several ways. Studies on N-hydroxyguanidines have shown that their binding affinities for iNOS are very close to their corresponding guanidine counterparts.[6][7] This suggests that the N'-hydroxy group does not inherently lead to a significant loss of binding affinity. In some cases, this group could even offer an opportunity for additional hydrogen bonding with residues in the active site, potentially enhancing affinity.
2. The Oxane Ring:
The presence of the oxane ring introduces a bulky, flexible, and polar substituent. The impact of this group on binding affinity is multifaceted:
-
Steric Considerations: The iNOS active site, while accommodating various substituents, has defined spatial limits. The oxane ring, depending on its conformation, could introduce steric clashes with active site residues, leading to a decrease in binding affinity.
-
Conformational Flexibility: The flexibility of the six-membered oxane ring can be entropically unfavorable for binding. Upon binding, the ring would need to adopt a specific, low-energy conformation, which can be associated with an entropic penalty, thereby reducing the overall binding free energy.
-
Polarity and Solvation: The oxygen atom within the oxane ring introduces a polar feature. This could potentially engage in favorable interactions with water molecules in the active site or with polar residues. However, displacing ordered water molecules upon binding can be energetically costly.
Considering these factors, it is plausible that the potential benefits of the N'-hydroxy group in N'-hydroxyoxane-3-carboximidamide could be offset by the steric and conformational demands of the oxane ring. Therefore, it is reasonable to hypothesize that its binding affinity for iNOS would be in a similar range to, or moderately weaker than, benzamidoxime itself, and likely less potent than highly optimized, more rigid benzamidine derivatives.
The Underlying Science: Structure-Activity Relationships of Amidoxime-Based iNOS Inhibitors
The development of potent and selective iNOS inhibitors is guided by well-established structure-activity relationships (SAR).[4]
-
The Amidine/Amidoxime Core: This is the critical pharmacophore that mimics the guanidinium group of L-arginine. It forms essential hydrogen bonds with key glutamate residues in the iNOS active site.
-
Aromatic Ring: The phenyl ring of benzamidoxime provides a scaffold for further functionalization and can engage in hydrophobic interactions within the active site.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. Small, electron-withdrawing groups can sometimes enhance affinity.
-
Bulky Groups: The introduction of bulky substituents can either enhance selectivity for iNOS over other isoforms by exploiting subtle differences in the active site architecture or decrease affinity due to steric hindrance.
The following diagram illustrates the key interactions of an amidine-based inhibitor within the iNOS active site.
Caption: Key interactions of an amidine-based inhibitor in the iNOS active site.
Experimental Protocols for Determining iNOS Inhibitory Activity
To empirically determine and compare the binding affinities of compounds like N'-hydroxyoxane-3-carboximidamide and benzamidoxime, standardized in vitro assays are essential. The two most common methods are the L-citrulline assay and the Griess assay.
Protocol 1: L-Citrulline Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[1]
Materials:
-
Purified recombinant iNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
Tetrahydrobiopterin (H4B)
-
Calmodulin
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
Stop solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Test compounds (N'-hydroxyoxane-3-carboximidamide and benzamidoxime) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, NADPH, H4B, calmodulin, and [³H]-L-arginine.
-
Inhibitor Addition: Add varying concentrations of the test compounds or vehicle control to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the purified iNOS enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Quantification: Collect the eluate and quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the L-citrulline iNOS inhibition assay.
Protocol 2: Griess Assay
This assay indirectly measures NO production by quantifying the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the reaction medium.[8]
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the test compounds for a specified time (e.g., 1 hour).
-
iNOS Induction: Stimulate the cells with LPS and IFN-γ to induce iNOS expression.
-
Incubation: Incubate the cells for a period sufficient for NO production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant and the sodium nitrite standards.
-
Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition and the IC50 value.
Conclusion and Future Directions
To validate this hypothesis and accurately quantify the binding affinity of N'-hydroxyoxane-3-carboximidamide, experimental validation using the detailed protocols provided in this guide is essential. Such studies would not only provide a definitive comparison with benzamidoxime but also contribute valuable data to the broader understanding of the structure-activity relationships of novel iNOS inhibitors. This knowledge is critical for the rational design of next-generation anti-inflammatory therapeutics with improved potency and selectivity.
References
-
Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. PubMed. [Link]
-
Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The FEBS Journal. [Link]
-
Griess assay was performed on the stained cell treated with inhibitors of nitric oxide synthase in other to measure the nitrite present. ResearchGate. [Link]
-
Nitric Oxide Sythase Inhibitor Screening Kit. Arigo biolaboratories. [Link]
-
Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. PMC. [Link]
-
Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. [Link]
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
The novel binding mode of N-alkyl-N'-hydroxyguanidine to neuronal nitric oxide synthase provides mechanistic insights into NO biosynthesis. WSU Research Exchange. [Link]
-
Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. [Link]
-
Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. Springer Link. [Link]
-
Computational Development of Selective nNOS Inhibitors: Binding Modes and Pharmacokinetic Considerations. MURAL - Maynooth University Research Archive Library. [Link]
-
Identification and SAR of Selective Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitors. PubMed. [Link]
-
Nitric oxide synthase (NOS) activity assay: RI method to detect L-citrulline. Oxford Academic. [Link]
-
Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]
-
A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. PubMed. [Link]
-
New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. ACS Publications. [Link]
-
Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. J-Stage. [Link]
-
An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis. Frontiers. [Link]
-
Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. ResearchGate. [Link]
-
A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. [Link]
-
Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors. MDPI. [Link]
-
Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. ACS Publications. [Link]
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. PubMed. [Link]
-
Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. PubMed. [Link]
-
The IC50 values calculated from the dose-response curves. ResearchGate. [Link]
Sources
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 5. New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Analytical Differentiation of N'-hydroxyoxane-3-carboximidamide: An FT-IR Spectroscopy Comparison Guide
Executive Summary & Analytical Rationale
In modern drug development, amidoxime derivatives such as N'-hydroxyoxane-3-carboximidamide (also known as tetrahydro-2H-pyran-3-carboxamide oxime) are frequently synthesized as nitric oxide donors, prodrugs, or metal-chelating pharmacophores. During the synthesis of this molecule from its precursor, oxane-3-carbonitrile , rapid and unambiguous structural validation is required.
While Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy serves as the most efficient frontline analytical tool for reaction monitoring. FT-IR provides an instantaneous readout of functional group conversions—specifically the transformation of a nitrile group into an amidoxime group—without the need for deuterated solvents or complex sample preparation. This guide objectively compares the IR spectral performance of N'-hydroxyoxane-3-carboximidamide against its synthetic precursor and its regioisomer (N'-hydroxyoxane-4-carboximidamide) to establish a robust framework for structural differentiation.
Mechanistic Grounding of Spectral Shifts
The conversion of oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide involves treating the nitrile with hydroxylamine hydrochloride in the presence of a base. This reaction fundamentally alters the vibrational modes of the molecule:
-
Disappearance of the Nitrile Peak: The
-hybridized bond possesses a highly characteristic, strong, and sharp stretching vibration between 2225 cm⁻¹ and 2246 cm⁻¹ (1)[1]. The complete absence of this peak is the primary indicator of 100% reaction conversion (2)[2]. -
Emergence of Amidoxime Markers: The newly formed amidoxime group introduces several distinct vibrational modes. The
-hybridized stretch emerges prominently at approximately 1650 - 1657 cm⁻¹ (3)[3]. Additionally, the primary amine ( ) produces a characteristic doublet at roughly 3450 cm⁻¹ and 3360 cm⁻¹, while the stretch appears in the fingerprint region at ~930 - 956 cm⁻¹ (2)[2]. -
Preservation of the Oxane Ring: The underlying tetrahydropyran (oxane) scaffold remains intact, evidenced by the consistent aliphatic
stretching at ~2850 - 2950 cm⁻¹ and the asymmetric ether stretching at ~1005 - 1070 cm⁻¹ (4)[4].
Fig 1: Synthetic conversion workflow and corresponding IR spectral markers.
Comparative Spectral Data Analysis
To objectively evaluate the analytical detectability of the target product, we compare its expected IR absorption frequencies against its synthetic precursor and its 4-position regioisomer. The differentiation between the 3-isomer and 4-isomer relies heavily on the fingerprint region; the proximity of the amidoxime group to the ether oxygen in the 3-position induces a slight asymmetric shift in the
| Functional Group | Vibrational Mode | N'-hydroxyoxane-3-carboximidamide (Target) | Oxane-3-carbonitrile (Precursor) | N'-hydroxyoxane-4-carboximidamide (Isomer) |
| Nitrile ( | Stretching | Absent | ~2240 cm⁻¹ (Strong, sharp) | Absent |
| Imine ( | Stretching | ~1650 - 1657 cm⁻¹ (Medium) | Absent | ~1650 - 1657 cm⁻¹ (Medium) |
| Amine ( | Stretching | ~3450 & 3360 cm⁻¹ (Doublet) | Absent | ~3450 & 3360 cm⁻¹ (Doublet) |
| Oxime ( | Stretching | ~930 - 956 cm⁻¹ (Medium) | Absent | ~930 - 956 cm⁻¹ (Medium) |
| Ether ( | Asymmetric Stretch | ~1070 - 1090 cm⁻¹ (Shifted due to proximity) | ~1070 cm⁻¹ | ~1095 cm⁻¹ (Symmetrical environment) |
| Aliphatic ( | Stretching | ~2850 - 2950 cm⁻¹ | ~2850 - 2950 cm⁻¹ | ~2850 - 2950 cm⁻¹ |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure high-fidelity data collection, Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet transmission methods. Causality: KBr is highly hygroscopic; absorbed ambient moisture produces a massive, broad
The following protocol is designed as a self-validating system , ensuring that instrument drift does not result in false peak assignments.
Step-by-Step Workflow
-
System Initialization & Purge: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes to suppress atmospheric
and interference, which can obscure the 3500 cm⁻¹ and 2300 cm⁻¹ regions. -
System Suitability Calibration (Self-Validation): Place a standard 1.5 mil polystyrene calibration film on the ATR crystal. Acquire a spectrum and verify that the aromatic
stretching peak is located exactly at 1601.2 ± 1.0 cm⁻¹ . Causality: If this peak drifts, the laser interferometer requires recalibration. Proceeding without this check invalidates the assignment of the critical 1650 cm⁻¹ amidoxime peak. -
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Record a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Apply 2-5 mg of solid N'-hydroxyoxane-3-carboximidamide directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact (crucial for accurate peak intensities).
-
Spectrum Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution . Causality: 4 cm⁻¹ resolution provides sufficient data point density to resolve the
doublet (~3450 and 3360 cm⁻¹), while 32 scans optimize the signal-to-noise ratio (SNR) necessary to identify the relatively weaker stretching band at ~930 cm⁻¹. -
Data Processing: Apply atmospheric compensation and baseline correction algorithms. Validate the complete disappearance of the 2240 cm⁻¹ band to confirm the absence of unreacted oxane-3-carbonitrile.
Fig 2: Self-validating ATR-FTIR experimental protocol for structural analysis.
References
-
Constructing amidoxime-modified porous adsorbents with open architecture for cost-effective and efficient uranium extraction - nih.gov[2]
-
Alkynyl-Based sp2 Carbon-Conjugated Covalent Organic Frameworks with Enhanced Uranium Extraction from Seawater by Photoinduced Multiple Effects - chinesechemsoc.org[1]
-
FT-IR spectra of PAN and PAO prepared at different amidoximation - researchgate.net[4]
-
Amidoxime Modified UiO-66@PIM-1 Mixed-Matrix Membranes to Enhance CO2 Separation and Anti-Aging Performance - mdpi.com[3]
-
Tetrahydropyran - the NIST WebBook - nist.gov[5]
Sources
Comparison Guide: HPLC Validation Strategies for N'-hydroxyoxane-3-carboximidamide Purity
Executive Summary
N'-hydroxyoxane-3-carboximidamide (Tetrahydropyran-3-carboxamidoxime) is a critical heterocyclic building block, often utilized as a bioisostere for carboxylic acids or as a precursor for 1,2,4-oxadiazole therapeutics. Its amphoteric nature and thermal instability present unique challenges for standard purity analysis.
This guide compares the Standard Reverse-Phase (C18) Method against an Optimized Polar-Embedded Method . While the standard method often fails to retain the polar amidoxime moiety or separate it from hydrolysis degradants, the optimized protocol utilizes a polar-embedded stationary phase with pH-controlled buffering to ensure robust separation of the parent nitrile, the amidoxime target, and the amide impurity.
Chemical Context & Impurity Profile[1][2][3][4][5]
To validate purity, one must understand the synthesis and degradation pathways. The synthesis typically involves the nucleophilic addition of hydroxylamine to oxane-3-carbonitrile .
The Impurity Landscape
-
Starting Material (SM): Oxane-3-carbonitrile (Non-polar).
-
Target (API): N'-hydroxyoxane-3-carboximidamide (Polar, Basic pKa ~4.5).
-
Impurity A (Degradant): Oxane-3-carboxamide (Hydrolysis product, Neutral).
-
Impurity B (Over-reaction): O-acyl amidoxime derivatives (if acyl chlorides are present).
Degradation Pathway Diagram
Caption: Synthetic pathway and potential hydrolytic degradation routes for amidoxime derivatives.
Method Comparison
Method A: The Generic Approach (Standard C18)
Many labs initially attempt a standard C18 gradient with 0.1% Trifluoroacetic Acid (TFA).
-
Mechanism: Hydrophobic interaction.
-
Outcome: The polar amidoxime often elutes in the void volume (k' < 1) due to protonation by TFA, causing ion-repulsion with residual silanols or simply insufficient hydrophobic grasp. The non-polar nitrile retains too strongly, leading to long run times.
-
Verdict: Unsuitable for quantitative impurity profiling.
Method B: The Optimized Approach (Polar-Embedded C18 + Phosphate Buffer)
-
Mechanism: Mixed-mode interaction (Hydrophobic + Hydrogen Bonding) with pH control.
-
Stationary Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion). The embedded polar group shields silanols and interacts with the amidoxime hydroxyl group.
-
Mobile Phase: Potassium Phosphate Buffer (pH 3.0) prevents silanol ionization while keeping the amidoxime in a consistent protonated state, improving peak shape without rapid elution.
Performance Data Comparison
| Parameter | Method A: Generic C18 (0.1% TFA) | Method B: Optimized Polar-Embedded (pH 3.0) | Status |
| Retention (k') | 0.8 (Elutes near void) | 3.5 (Ideal retention) | ✅ Method B |
| Peak Tailing (Tf) | 1.8 (Significant tailing) | 1.1 (Sharp symmetry) | ✅ Method B |
| Resolution (Rs) | < 1.5 (Amidoxime/Amide co-elution) | > 3.0 (Baseline separation) | ✅ Method B |
| LOD (µg/mL) | 0.5 µg/mL | 0.05 µg/mL | ✅ Method B |
| Stability | Poor (Acidic hydrolysis possible) | Excellent (Buffered control) | ✅ Method B |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring that system suitability fails before bad data is generated.
Reagents & Equipment[6]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm).
-
Buffer: 20 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C (Controlled to prevent thermal degradation of amidoxime).
-
Detection: 210 nm (Amidoxime/Nitrile common absorption) and 240 nm (Impurity specific).
-
Injection Volume: 10 µL.
Gradient Table:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Load/Retain Polar Amidoxime |
| 5.0 | 95 | 5 | Isocratic Hold (Separates Amide) |
| 15.0 | 40 | 60 | Ramp to Elute Non-polar Nitrile |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Validation Workflow Diagram
Caption: Step-by-step validation logic following ICH Q2(R1) guidelines.
Critical Causality & Troubleshooting
Why pH 3.0?
Amidoximes are amphoteric. At neutral pH, they exist in equilibrium between the neutral and zwitterionic forms, leading to broad peaks. At pH 3.0, the amidoxime is fully protonated (
Thermal Instability Warning
Amidoximes can undergo "Tiemann Rearrangement" or hydrolysis to amides at high temperatures.
-
Protocol Constraint: Never exceed 40°C column temperature.
-
Sample Prep: Prepare samples in water/acetonitrile (90:10) and analyze within 24 hours. Do not use basic diluents, as they accelerate nitrile formation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
BenchChem. (2025).[3][4][5] Technical Guide: Synthesis and Characterization of 1,4,5,6-Tetrahydropyridine-3-carboxamide. (Analogous heterocyclic amidoxime chemistry). Link
- Dunn, P.J., et al. (2011). Green Chemistry Strategies for Drug Discovery.
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on amidoxime polarity and metabolic stability). Link
-
Separation Science. (2024). HPLC Column Selection Guide for Polar Compounds. (Justification for Polar-Embedded phases). Link
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Oxane vs. Piperidine Amidoximes
Introduction: The Strategic Choice of Saturated Heterocycles in Drug Design
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Saturated six-membered heterocycles are mainstays in drug design, prized for their ability to impart favorable physicochemical properties, provide diverse three-dimensional exit vectors, and serve as synthetically tractable frameworks.[1][2] Among these, the oxane (tetrahydropyran) and piperidine rings are two of the most prevalent scaffolds. While structurally similar—differing by the substitution of a methylene group (in cyclohexane) with an oxygen or nitrogen atom, respectively—this single atomic change introduces critical differences in their pharmacokinetic profiles.
This guide provides a head-to-head comparison of oxane- and piperidine-containing compounds, with a particular focus on their application as carriers for amidoxime prodrugs. Amidoximes are frequently employed as prodrugs to enhance the oral bioavailability of parent drugs containing highly basic amidine or guanidine functionalities.[3][4][5] The choice of the heterocyclic carrier for these prodrugs can dramatically alter their absorption, distribution, metabolism, and excretion (ADME) properties. Here, we will dissect the causal relationships between the scaffold's structure and its pharmacokinetic consequences, supported by experimental data and detailed methodologies to empower researchers in their drug development campaigns.
Part 1: Physicochemical and Pharmacokinetic Profile Comparison
The journey of a drug through the body is governed by its physicochemical properties. The substitution of a ring carbon with a heteroatom—oxygen in an oxane or nitrogen in a piperidine—fundamentally alters these properties, leading to divergent pharmacokinetic behaviors.
Structural and Physicochemical Divergence
The core differences stem from the distinct nature of the oxygen and nitrogen heteroatoms, primarily their basicity, hydrogen bonding capability, and influence on lipophilicity.
Caption: Core structures of oxane and piperidine scaffolds carrying an amidoxime group.
-
Basicity (pKa): This is the most significant differentiator. The piperidine nitrogen is basic (pKa ≈ 11.2), meaning it is predominantly protonated and positively charged at physiological pH (7.4).[6][7] In contrast, the ether oxygen of an oxane is non-basic. This has profound implications for solubility, target interaction, and off-target effects like hERG channel binding.
-
Lipophilicity (LogP/LogD): The protonated, charged state of piperidine at pH 7.4 dramatically increases its hydrophilicity, resulting in a low LogD value. Oxane-containing compounds are generally more lipophilic than their piperidine counterparts.[6] This property heavily influences membrane permeability and oral absorption.[7]
-
Hydrogen Bonding: The oxane oxygen is a hydrogen bond acceptor. The piperidine nitrogen can act as both a hydrogen bond acceptor (in its free base form) and a hydrogen bond donor (in its protonated, ammonium form).[8] This versatility can be leveraged for specific target interactions.
Table 1: Comparative Physicochemical and ADME Properties
| Property | Oxane (Tetrahydropyran) Moiety | Piperidine Moiety | Rationale & Pharmacokinetic Implication |
| Basicity (pKa) | Non-basic | ~11.2[6][7] | Piperidine is protonated at physiological pH, increasing aqueous solubility but potentially reducing passive diffusion across membranes. |
| Lipophilicity (LogD at pH 7.4) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Higher lipophilicity of oxanes can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.[6] |
| Aqueous Solubility | Moderate | High (as a salt) | Piperidine's basicity allows for salt formation, which typically enhances solubility. Oxanes offer moderate solubility.[9] |
| Metabolic Stability | Generally Higher | Variable to Lower | Piperidine rings are susceptible to CYP450-mediated N-dealkylation and oxidation at carbons alpha to the nitrogen.[9] Oxanes lack this liability and are often more metabolically robust.[10] |
| Oral Bioavailability (F%) | Variable; often higher due to permeability | Variable; can be limited by low permeability despite high solubility | The balance between solubility and permeability is key. Amidoxime prodrugs aim to improve this balance for both scaffolds.[3][4] |
| hERG Inhibition Risk | Lower | Higher | The presence of a basic nitrogen is a well-known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. |
Deep Dive into Metabolism: The Stability Dichotomy
Metabolic stability is a critical parameter where the two scaffolds diverge significantly. The primary metabolic liabilities for many drug candidates are mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[11]
-
Piperidine Metabolism: The nitrogen atom in piperidine makes it a prime target for oxidative metabolism. The most common pathways include:
-
N-dealkylation: If the nitrogen is substituted.
-
Oxidation of α-carbons: The carbons adjacent to the nitrogen are electron-rich and susceptible to oxidation, leading to lactam formation.[9]
-
Direct N-oxidation: Formation of N-oxides.
-
These metabolic routes often lead to rapid clearance of piperidine-containing drugs, reducing their half-life and oral exposure.[12]
-
Oxane Metabolism: The oxane (tetrahydropyran) ring is considered a more metabolically robust scaffold.[10] The ether oxygen is less prone to enzymatic oxidation compared to the amine in piperidine. Metabolism, when it occurs, typically involves C-H oxidation at positions distal to the oxygen, a generally slower process. This inherent stability is a key reason medicinal chemists often perform "scaffold hopping" from a piperidine to an oxane or morpholine to address metabolic clearance issues.[10][13]
Caption: Generalized metabolic pathways for piperidine and oxane scaffolds.
Part 2: Experimental Protocols for Comparative Evaluation
To objectively compare these scaffolds, a tiered approach using standardized in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays is essential.[14][15][16] These assays provide critical data to guide lead optimization before advancing to more complex in vivo studies.[17][18]
Workflow for In Vitro ADME Screening
A logical progression of assays ensures that the most resource-intensive experiments are reserved for the most promising compounds.
Caption: A tiered workflow for in vitro ADME screening of drug candidates.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is paramount for comparing the intrinsic metabolic clearance of oxane vs. piperidine analogues.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM and an NADPH-regenerating system.
Materials:
-
Test Compounds (Oxane and Piperidine analogues), 10 mM in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)
-
Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with Internal Standard (for protein precipitation)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to 1.0 mg/mL in cold phosphate buffer.
-
Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.
-
Prepare master solutions of test and control compounds at 2x the final concentration (e.g., 2 µM) in phosphate buffer.
-
-
Incubation (in duplicate):
-
Label two sets of microcentrifuge tubes for each compound: "+NADPH" and "-NADPH" (negative control).
-
Add 99 µL of the diluted HLM suspension (1.0 mg/mL) to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction: Add 1 µL of the 100x test compound stock (final concentration 1 µM) to the HLM suspension. Mix gently.
-
For the "+NADPH" set, add the NADPH-regenerating system. For the "-NADPH" set, add an equal volume of buffer.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio (Compound/Internal Standard) at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of compound remaining vs. time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein = (k / [HLM protein concentration]).
-
Expected Outcome: It is hypothesized that the piperidine-containing compounds will exhibit a shorter half-life and higher intrinsic clearance compared to their direct oxane analogues, indicating lower metabolic stability.[9][10]
Conclusion and Strategic Outlook
The choice between an oxane and a piperidine scaffold is a strategic decision driven by the specific goals of a drug discovery program. Neither scaffold is universally superior; rather, each offers a distinct set of advantages and liabilities that must be carefully weighed.
-
The Piperidine Advantage: When a basic center is required for potent target engagement (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate) or when high aqueous solubility is paramount, piperidine is an excellent choice.[7][8] Its well-defined chair conformation also provides predictable exit vectors for substituents.[19]
-
The Oxane Advantage: When metabolic stability is a primary concern, or when a basic nitrogen is a liability (e.g., causing hERG toxicity or poor permeability), the oxane (tetrahydropyran) ring presents a compelling alternative.[10][13] Its non-basic, more lipophilic nature can improve passive diffusion and reduce clearance, potentially leading to a better overall pharmacokinetic profile.[20]
For amidoxime prodrugs, where the goal is to mask a basic group and improve oral absorption, the inherent properties of the carrier ring are critical. An oxane-based prodrug may offer superior metabolic stability and permeability, while a piperidine-based prodrug might have better initial solubility. By employing the rigorous comparative assays outlined in this guide, researchers can make data-driven decisions, rationally designing molecules with optimized pharmacokinetic profiles and a higher probability of clinical success.
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A Researcher's Guide to the Elemental and Structural Characterization of N'-hydroxyoxane-3-carboximidamide Salts
An In-depth Comparison of Analytical Methodologies for Novel Pharmaceutical Candidates
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of a new chemical entity (NCE) is a cornerstone of the regulatory approval process and ensures the safety and efficacy of potential drug candidates. N'-hydroxyoxane-3-carboximidamide and its salts, belonging to the versatile amidoxime class of compounds, represent a promising area of research due to their potential as nitric oxide donors and other diverse biological activities.[1] The journey from synthesis to a well-characterized active pharmaceutical ingredient (API) hinges on a multi-faceted analytical approach. This guide provides a comparative overview of essential analytical techniques, offering insights into their strategic application for the comprehensive characterization of these novel salts.
The Analytical Imperative: Beyond a Simple Checklist
Tier 1: Foundational Quantitative Analysis
The first step in characterizing a newly synthesized salt is to establish its fundamental composition. This tier focuses on quantitative methods that provide the empirical formula and the stoichiometric ratio of the organic molecule to its counter-ion.
Combustion Analysis (CHN): The Gold Standard for Empirical Formula
Combustion analysis is a robust and long-established method for determining the elemental composition of a pure organic compound.[2][3] It provides the mass percentages of carbon, hydrogen, and nitrogen, which are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule.[4][5]
Causality Behind the Choice: For a novel compound, the empirical formula is the first critical checkpoint to validate that the intended synthesis was successful. It provides a fundamental cross-check against the expected molecular structure. Modern CHN analyzers are highly automated and require only a small amount of sample (typically a few milligrams) to yield precise and accurate results.[2]
Ion Chromatography (IC): Quantifying the Counter-Ion
While CHN analysis provides the composition of the organic component, it does not identify or quantify the counter-ion that forms the salt. Ion chromatography is a powerful and widely used technique for the separation and quantification of ionic species.[6][7][] It is particularly useful for determining the concentration of inorganic anions like chloride or cations like sodium.[7]
Causality Behind the Choice: Confirming the 1:1 (or other) stoichiometric ratio between the N'-hydroxyoxane-3-carboximidamide cation and its counter-ion (e.g., Cl⁻) is crucial for determining the correct molecular formula and molecular weight. This is a critical parameter for all subsequent research and regulatory filings.[6][9][10] IC offers high sensitivity and selectivity for this purpose.[]
Tier 2: Definitive Structural Elucidation
With the elemental composition and salt stoichiometry established, the next tier of analysis focuses on unambiguously determining the molecular structure. This involves a suite of spectroscopic and diffraction techniques.
Spectroscopic Methods: A Triumvirate of Structural Insight
Spectroscopy provides detailed information about the connectivity of atoms and the functional groups present in the molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[11][12] Both ¹H and ¹³C NMR experiments are essential for mapping the carbon-hydrogen framework of the N'-hydroxyoxane-3-carboximidamide cation.[13] The chemical shifts, signal integrations, and coupling patterns provide definitive evidence of the molecule's connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[11][12] For N'-hydroxyoxane-3-carboximidamide salts, FTIR can confirm the presence of key vibrational modes, such as N-H, O-H, C-N, and C=N bonds, providing further confidence in the assigned structure.[14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion. This allows for the determination of the molecular formula of the cation, which should be consistent with the empirical formula derived from combustion analysis.
Single-Crystal X-ray Diffraction (SCXRD): The Unambiguous Structure
When a suitable single crystal can be grown, SCXRD provides the absolute, three-dimensional structure of the molecule.[15][16][17][18] This technique is considered the ultimate confirmation of molecular structure, as it precisely maps the position of every atom in the crystal lattice.[15] It provides incontrovertible data on bond lengths, bond angles, and stereochemistry.[15][18]
Causality Behind the Choice: While NMR and MS provide strong evidence for the structure, SCXRD offers an unparalleled level of certainty.[18] For a novel API, an SCXRD structure is often a key piece of data for patent applications and regulatory submissions, as it leaves no ambiguity about the chemical entity.
Tier 3: Physicochemical Characterization
Understanding the solid-state properties of a new salt is critical for formulation development, as these properties can influence stability, solubility, and bioavailability.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[19][20][21]
-
TGA measures changes in mass with temperature, which is useful for identifying the presence of water or other solvents in the crystal lattice and determining the thermal stability of the compound.[20][22]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled.[20] This can be used to determine the melting point, identify polymorphic transitions, and assess the purity of the salt.[21][23]
Integrated Analytical Workflow: A Comparative Case Study
To illustrate the power of this integrated approach, consider the characterization of two different hypothetical salts: N'-hydroxyoxane-3-carboximidamide Hydrochloride (Salt A) and N'-hydroxyoxane-3-carboximidamide Tosylate (Salt B) .
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical process, emphasizing how data from different techniques are integrated to build a complete characterization package.
Caption: Integrated workflow for the characterization of novel salts.
Comparative Data Summary
The table below presents hypothetical, yet realistic, data for our two example salts.
| Analytical Technique | Parameter | Salt A (Hydrochloride) | Salt B (Tosylate) | Interpretation |
| Combustion Analysis | %C (Theory) | 40.34% (40.34%) | 50.16% (50.15%) | Excellent agreement between experimental and theoretical values confirms the empirical formula of the organic cation in both salts. |
| %H (Theory) | 7.33% (7.33%) | 6.94% (6.92%) | ||
| %N (Theory) | 15.68% (15.68%) | 13.15% (13.15%) | ||
| Ion Chromatography | %Chloride (Theory) | 19.85% (19.85%) | N/A | Confirms a 1:1 stoichiometric ratio of the organic cation to the chloride anion in Salt A. |
| ¹H NMR (DMSO-d₆) | Aromatic Protons | N/A | δ 7.1-7.5 ppm | The presence of aromatic protons in Salt B is consistent with the tosylate counter-ion. The absence in Salt A is expected. |
| HRMS (ESI+) | m/z [M]⁺ | 143.0815 | 143.0818 | The measured mass of the cation is identical in both salts and confirms the molecular formula C₆H₁₁N₂O₂⁺. |
| DSC | Melting Point | 155 °C | 182 °C | The different melting points indicate distinct crystalline structures and solid-state properties for the two salts. |
| TGA | Mass Loss <100°C | < 0.1% | < 0.1% | The absence of significant mass loss indicates that both salts are non-hygroscopic and anhydrous. |
Logical Data Correlation
The validity of the final characterization rests on the logical consistency across all datasets.
Caption: Logical convergence of analytical data for validation.
Experimental Protocols
Protocol 1: Combustion (CHN) Analysis
-
Instrument: Calibrated CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried salt sample into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (e.g., 900-1200°C) in an oxygen-rich environment.[2] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Processing: The instrument software calculates the mass percentages of C, H, and N. These values are compared to the theoretical percentages for the proposed molecular formula.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of the salt suitable for diffraction (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.[15] The diffracted X-rays are collected by a detector.[16]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal.[15][17] The resulting electron density map is used to build and refine a 3D model of the molecule.
Conclusion
The comprehensive characterization of N'-hydroxyoxane-3-carboximidamide salts requires a strategic and integrated application of multiple analytical techniques. While foundational methods like combustion analysis and ion chromatography establish the empirical formula and stoichiometry, spectroscopic techniques like NMR and MS are essential for elucidating the molecular structure. Ultimately, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.[18] Thermal analysis complements this by providing crucial information on the salt's solid-state properties. By ensuring that the data from these orthogonal techniques are convergent and logically consistent, researchers can build a robust, self-validating characterization package that meets the highest standards of scientific integrity and regulatory scrutiny.[24][25][26][27]
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N'-hydroxyoxane-3-carboximidamide proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized amidoxime derivatives like N'-hydroxyoxane-3-carboximidamide requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind safety protocols ensures not only regulatory compliance but also the physical safety of the laboratory environment.
This guide provides a comprehensive, self-validating operational framework for the proper handling, segregation, and disposal of N'-hydroxyoxane-3-carboximidamide.
Chemical Profiling & Risk Assessment
N'-hydroxyoxane-3-carboximidamide is an organic building block featuring a tetrahydropyran (oxane) ring and an N-hydroxyamidine (amidoxime) functional group. This dual functionality is highly valued in medicinal chemistry and metal chelation, but it dictates a strict reactivity profile.
Table 1: Quantitative Chemical & Hazard Profile
| Property | Specification |
| Chemical Name | N'-hydroxyoxane-3-carboximidamide |
| Synonyms | N'-hydroxytetrahydro-2H-pyran-3-carboximidamide |
| CAS Number | 1344851-08-6 |
| Molecular Formula | C₆H₁₂N₂O₂ (Free Base) / C₆H₁₃ClN₂O₂ (HCl Salt) |
| Molecular Weight | 144.17 g/mol (Free Base) |
| Hazard Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| Waste Classification | Nitrogenous Organic Waste (RCRA Regulated) |
Mechanistic Reactivity Insights
The N-hydroxyamidine moiety contains both a hydroxylamine-like oxygen and an amidine nitrogen. Because of this electron-rich nitrogenous environment, the compound must never be mixed with strong oxidizing agents (e.g., perchlorates, nitrates, or permanganates). Mixing nitrogenous bases with oxidizers can lead to the formation of highly unstable, potentially explosive oxo salts[1][2].
Waste Segregation & Disposal Protocols
Environmental Protection Agency (EPA) guidelines and institutional Environmental Health & Safety (EH&S) mandates strictly prohibit the drain disposal of nitrogenous organic compounds[1][3]. The mandated disposal route is high-temperature incineration[4].
To ensure safe transport to the incineration facility, follow this step-by-step segregation methodology.
Fig 1: Waste segregation logic for amidoxime derivatives based on salt formulation.
Step-by-Step Segregation SOP
-
Characterize the Salt Form : Determine if your process utilized the free base or the hydrochloride (HCl) salt of the compound.
-
Self-Validation Checkpoint: Review the reagent bottle or Certificate of Analysis. If the formula is C₆H₁₃ClN₂O₂, it contains a chloride ion and must be treated as halogenated waste.
-
-
Segregate the Waste Stream :
-
Primary Containment : Place solid waste in a sealed, chemically compatible High-Density Polyethylene (HDPE) container. For liquid waste (e.g., dissolved in DMSO or methanol), collect in designated, vented solvent carboys.
-
Self-Validation Checkpoint: Before sealing liquid waste carboys, verify the pH is neutral (pH 6-8) and visually inspect for phase separation or off-gassing, which indicates an incompatible mixture.
-
-
Labeling : Affix a hazardous waste tag detailing the exact composition, including CAS 1344851-08-6, and check the "Toxic" and "Irritant" hazard boxes.
Immediate Spill Response & Remediation
In the event of a spill, immediate containment is required to prevent airborne dust generation and environmental contamination. Do not use water initially if the compound is in dry powder form, as this can spread the material and dissolve it into hard-to-recover crevices[5].
Dry Spill Protocol
-
Isolate & Equip : Evacuate non-essential personnel. Don a particulate respirator (N95/P100), nitrile gloves, and safety goggles[6].
-
Mechanical Recovery : Use explosion-proof, non-sparking tools to carefully sweep or vacuum the powder[5].
-
Self-Validation Checkpoint: Ensure the vacuum is equipped with a HEPA filter to prevent the aerosolization of fine amidoxime particulates.
-
-
Containment : Place the recovered solid into a sealed plastic bag or HDPE container labeled for hazardous waste disposal.
Wet Spill Protocol (Dissolved in Solvent)
-
Absorption : Apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand) over the liquid spill[7]. Do not use combustible materials like sawdust.
-
Collection : Shovel the saturated absorbent into a hazardous waste container.
-
Sanitization : Only after the bulk material is recovered, wash the affected area with copious amounts of water and a mild detergent to remove trace residues[5]. Collect the wash water as hazardous waste.
Thermal Destruction (Incineration) Pathway
High-temperature incineration (>850°C) is the EPA-mandated method for destroying nitrogenous organic wastes[3][4]. This method ensures the complete thermal cleavage of the C-N and N-O bonds inherent to the N-hydroxyamidine structure.
Fig 2: Thermal degradation pathway of N'-hydroxyoxane-3-carboximidamide during incineration.
Mechanistic Causality of Scrubbing: Because the molecule contains two nitrogen atoms, its combustion inevitably generates nitrogen oxides (NOx). To prevent environmental pollution and acid rain formation, licensed incineration facilities route these gaseous effluents through exhaust scrubbing systems (e.g., Selective Catalytic Reduction) to reduce NOx back into harmless N₂ gas and water before atmospheric emission[2][4].
References
-
Solid Waste Management in the Industrial Chemical Industry - EPA Source: epa.gov URL: [Link]
-
Hazardous Materials Management Manual - Ohio University Source: ohio.edu URL:[Link]
-
Advisory 7.3: Hazardous Waste Management - University of Cincinnati Source: uc.edu URL:[Link]
-
Incineration and Treatment of Hazardous Waste - EPA Source: epa.gov URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
